molecular formula C19H21FNO3+ B1238930 Paroxetinium(1+)

Paroxetinium(1+)

Cat. No.: B1238930
M. Wt: 330.4 g/mol
InChI Key: AHOUBRCZNHFOSL-YOEHRIQHSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pharmaceutical Chemistry Research

In the landscape of pharmaceutical chemistry, Paroxetinium(1+) is primarily recognized for its role as a potent and highly selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govnih.govdrugbank.com This property makes it a valuable tool in neuropharmacological research, particularly for studying the serotonin transporter (SERT). elifesciences.orgguidetopharmacology.org The high affinity of Paroxetinium(1+) for SERT (with a reported Ki value of 0.05 nM) allows it to be used as a probe to investigate the structure and function of this critical transporter protein. nih.govebi.ac.uk

X-ray crystallography studies of the human serotonin transporter (hSERT) in complex with paroxetine (B1678475) have provided significant insights into the binding mechanism of SSRIs. elifesciences.orgguidetopharmacology.org These studies revealed a central binding site where Paroxetinium(1+) stabilizes the transporter in an outward-open conformation, thereby blocking the reuptake of serotonin. elifesciences.orgvulcanchem.com The interaction involves specific residues within the transporter, such as a salt bridge formation between the protonated piperidine (B6355638) nitrogen of Paroxetinium(1+) and an aspartate residue (Asp98) in SERT. vulcanchem.com

Furthermore, the well-defined structure-activity relationship of paroxetine has made it a scaffold for the synthesis of new chemical entities. wikipedia.org Researchers have created and studied various analogues, such as bromo- and iodo-paroxetine, to further probe the binding pocket of SERT and refine computational models of ligand-transporter interactions. elifesciences.org Its potent and specific inhibition of cytochrome P450 2D6 (CYP2D6) also makes it a reference compound in drug metabolism and drug-drug interaction studies. mdpi.compharmgkb.orgchemicalbook.com

Historical Perspectives on its Chemical Development and Preclinical Characterization

The development of paroxetine is rooted in the quest for more selective antidepressant agents that began in the late 1960s. nih.gov The goal was to create compounds that specifically inhibited serotonin reuptake without affecting other monoamine transporters like noradrenaline, thereby avoiding the side effects associated with the then-prevalent tricyclic antidepressants. nih.gov This research initiative led to the development of a family of chemically diverse SSRIs, including paroxetine. nih.gov

Paroxetine, a phenylpiperidine derivative, was structurally designed as a constrained analogue of fluoxetine. wikipedia.org Its synthesis involves creating the specific (3S,4R)-stereoisomer, as stereochemistry is crucial for its high affinity for the serotonin transporter. wikipedia.orgacs.org Numerous synthetic strategies have been developed over the years, including methods involving resolution of racemic mixtures, the use of chiral auxiliaries, and various catalytic enantioselective transformations to construct the trans-3,4-disubstituted piperidine core. acs.orgacs.org One approach involves the diastereoconvergent cobalt-catalyzed sp3–sp2 cross-coupling reaction of 4-fluorophenylmagnesium bromide with a bromopiperidine intermediate. thieme-connect.com Another reported synthesis starts from 4-fluorobenzaldehyde (B137897) and utilizes enzymatic hydrolysis and a one-pot reduction-alkylation to create the key chiral piperidinone intermediate. researchgate.net

Preclinical characterization through in vitro radioligand binding studies confirmed paroxetine's high potency and selectivity for the serotonin transporter, with only weak effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake. fda.gov These studies also showed minimal affinity for various other receptors, including muscarinic, adrenergic (alpha1, alpha2, beta), dopamine (D2), and histamine (B1213489) (H1) receptors, which distinguished it from older classes of antidepressants. fda.govrndsystems.com

Significance of the Protonated Form (Paroxetinium(1+)) in Chemical and Biological Systems

The protonated form, Paroxetinium(1+), is the biologically active species under physiological conditions. Due to the basicity of the piperidine nitrogen (pKa ≈ 9.9), paroxetine is readily protonated in the acidic environment of the stomach and exists predominantly as Paroxetinium(1+) in the body. fda.govusp.br This positive charge is fundamental to its interaction with its primary biological target, the serotonin transporter.

Crystallographic studies have elucidated the critical role of the protonated nitrogen. In the binding pocket of SERT, the Paroxetinium(1+) cation forms a key hydrogen bond with the carbonyl oxygen of a threonine residue (T623) or a salt bridge with an aspartate residue (Asp98). vulcanchem.comjst.go.jp This interaction is crucial for the high-affinity binding and stabilization of the transporter in an inhibited state. vulcanchem.comjst.go.jp

The propensity of paroxetine to form this cation is exploited in its formulation as crystalline salts, most commonly the hydrochloride hemihydrate (Form I) and a propan-2-ol solvate (Form II). pharm.or.jpoup.com The crystal structure of these salts confirms the protonation of the piperidine nitrogen. oup.comacs.org For instance, in the stable hemihydrate form, the water molecules are involved in strong hydrogen bonds with two chloride ions and the protonated ammonium (B1175870) nitrogen of Paroxetinium(1+). acs.org The development of different salt forms, such as paroxetine mesylate and organic salts with dicarboxylic acids (e.g., oxalate, tartrate), is an area of active research aimed at optimizing physicochemical properties while ensuring the delivery of the active Paroxetinium(1+) cation. fda.govrsc.org The conformation of the Paroxetinium(1+) cation can differ depending on the crystal form, highlighting its conformational flexibility. usp.broup.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21FNO3+

Molecular Weight

330.4 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/p+1/t14-,17-/m0/s1

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-O

SMILES

C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Paroxetine and Its Precursors

Enantioselective Synthesis Methodologies

The creation of the specific stereochemistry of (-)-Paroxetine is a critical challenge in its synthesis. Researchers have devised several enantioselective methods to achieve this, starting from achiral or racemic precursors.

One effective strategy for the asymmetric synthesis of (-)-Paroxetine involves the desymmetrization of 4-aryl-substituted glutarimides. This approach introduces chirality by selectively reacting one of two identical functional groups in a prochiral molecule.

A notable method employs a chiral bis-lithium amide base to achieve the asymmetric enolisation of N-benzyl-4-(4-fluorophenyl)glutarimide, followed by alkylation. researchgate.netsci-hub.se This process has been shown to yield the desired chiral product with high levels of enantiomeric excess (up to 97% ee). researchgate.netsci-hub.se The selectivity is attributed to a combination of asymmetric enolisation and a subsequent kinetic resolution. researchgate.netsci-hub.se

Another approach utilizes N-heterocyclic carbene (NHC) organocatalysis. A formal [3 + 3] annulation between enals and substituted malonamides, catalyzed by an oxidative NHC, produces functionalized glutarimide (B196013) derivatives with excellent enantioselectivity. rsc.orgnih.gov These glutarimides can then be converted into (-)-Paroxetine. rsc.orgnih.gov

The enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol is another successful desymmetrization strategy. researchgate.netresearchgate.net This method provides access to chiral N-benzyl 2-piperidinones, key intermediates in the formal synthesis of (-)-Paroxetine, with good yields and excellent enantioselectivities. acs.orgnih.gov

Table 1: Enantioselective Desymmetrization of Glutarimides for Paroxetine (B1678475) Synthesis
MethodCatalyst/ReagentKey IntermediateReported Enantiomeric Excess (ee)Reference
Chiral Base Mediated EnolisationChiral bis-lithium amide baseChiral 4-aryl substituted glutarimideUp to 97% researchgate.netsci-hub.se
Oxidative N-Heterocyclic Carbene CatalysisOxidative NHCFunctionalized glutarimide derivativeExcellent rsc.orgnih.gov
Enantioselective ReductionOxazaborolidine catalystChiral N-benzyl 2-piperidinoneExcellent acs.orgnih.gov

Organocatalytic asymmetric conjugate addition has emerged as a powerful tool for the synthesis of (-)-Paroxetine. researchgate.net A key strategy involves the enantioselective Michael addition of dimethyl malonate to 4-fluorocinnamaldehyde. rsc.orgnih.gov This reaction is often catalyzed by a diarylprolinol silyl (B83357) ether catalyst, which facilitates the formation of a chiral aldehyde intermediate with high enantioselectivity. researchgate.net This intermediate serves as a versatile building block that can be further elaborated to construct the phenyl piperidine (B6355638) core of Paroxetine with the desired trans-3,4-disubstitution. researchgate.net The resulting chiral adduct can be converted into a key phenylpiperidinone intermediate through a subsequent cascade reaction. rsc.orgnih.gov

Following the organocatalytic conjugate addition, a telescoped sequence of reductive amination and lactamization is often employed to form the piperidine ring of the Paroxetine precursor. rsc.orgnih.gov The chiral aldehyde obtained from the conjugate addition is reacted with an amine, such as benzylamine, to form an imine in situ. nih.gov This imine then undergoes a stereoselective reduction, which is followed by an intramolecular lactamization to yield a chiral phenylpiperidinone. rsc.orgnih.gov This tandem process efficiently constructs the core heterocyclic structure of the Paroxetine intermediate. taylorandfrancis.com

Multi-Gram Scale Flow Synthesis Techniques

The principles of flow chemistry have been successfully applied to the synthesis of a key chiral intermediate of (-)-Paroxetine on a multi-gram scale, demonstrating the potential for more sustainable and efficient manufacturing processes. rsc.orgnih.gov This continuous flow process integrates a solvent-free organocatalytic conjugate addition with a subsequent telescoped reductive amination–lactamization–amide/ester reduction sequence. rsc.orgnih.gov

Table 2: Multi-Gram Scale Flow Synthesis of a Paroxetine Intermediate
Process StepReaction TypeKey FeaturesReported ProductivityReference
Step 1Organocatalytic Conjugate AdditionSolvent-free, heterogeneous catalyst, continuous flow2.47 g/h (of chiral aldehyde) rsc.org
Step 2Telescoped Reductive Amination-Lactamization-Amide/Ester ReductionContinuous flow, heterogeneous hydrogenation2.97 g/h (of final intermediate) rsc.org

Chemo-Enzymatic and Biocatalytic Approaches to Paroxetine Synthesis

Chemo-enzymatic methods offer a green and highly selective alternative for the synthesis of optically pure Paroxetine intermediates. Lipases, in particular, have been effectively used for the kinetic resolution of racemic intermediates.

One such method involves the lipase-catalyzed esterification of trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine in organic solvents, using cyclic anhydrides as acylating agents. acs.org Notably, two different lipases from Candida antarctica exhibit opposite stereochemical preferences. acs.orgnih.gov This allows for the preparation of both enantiomers of the intermediate in high optical purity. acs.orgnih.gov

Another biocatalytic approach focuses on the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. capes.gov.br The lipase (B570770) from Candida antarctica (fraction B), when immobilized on glyoxyl-Sepabeads, demonstrates high enantioselectivity, yielding the unreacted (3S,4R)-ester in an enantiomerically pure form (>99% ee) at 50% conversion. capes.gov.br The immobilized enzyme also shows excellent reusability over multiple reaction cycles. capes.gov.br The use of ionic liquids as a reaction medium for lipase-catalyzed resolution has also been explored, offering advantages such as mild reaction conditions and reusability of the enzyme. google.com

Synthesis of Paroxetine Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of Paroxetine analogues has been instrumental in understanding the structural requirements for its interaction with the serotonin (B10506) transporter (SERT). These studies help to delineate the pharmacophore and guide the design of new, potentially more effective or selective inhibitors.

For instance, analogues of Paroxetine where the 4-fluoro substituent is replaced by bromine or iodine have been synthesized. elifesciences.orgbiorxiv.org These halogenated derivatives were used in structural and biochemical studies to define the binding pose of Paroxetine in the central substrate-binding site of SERT. elifesciences.org The synthesis of these analogues often employs modern synthetic methods, such as C-H functionalization, to introduce the desired aryl group onto the piperidine ring. elifesciences.orgbiorxiv.org

Tropane ring analogues of Paroxetine have also been synthesized and evaluated. acs.orgnih.gov These rigid structures help to probe the conformational requirements for binding to the serotonin transporter. acs.orgnih.gov Structure-activity relationship studies with these analogues have provided insights into the optimal stereochemistry and conformation for high-affinity binding. acs.orgnih.gov

Table 3: Mentioned Compounds
Compound Name
(-)-Paroxetine
N-benzyl-4-(4-fluorophenyl)glutarimide
Chiral bis-lithium amide
Enals
Substituted malonamides
Functionalized glutarimide derivatives
cis-1-amino-indan-2-ol
Chiral N-benzyl 2-piperidinones
Dimethyl malonate
4-fluorocinnamaldehyde
Chiral aldehyde
Phenyl piperidine
Diarylprolinol silyl ether
Benzylamine
Chiral phenylpiperidinone
trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine
(±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate
Bromo-paroxetine
Iodo-paroxetine
Tropane

Halogenated Paroxetine Derivatives

The synthesis of halogenated paroxetine analogs, specifically those where the fluorine atom is replaced by a heavier halogen like bromine or iodine, has been pursued to create tools for structural biology studies. elifesciences.orgbiorxiv.org The anomalous scattering properties of these heavier halogens are instrumental in accurately determining the binding pose of the inhibitor within its target protein via X-ray crystallography. nih.govnih.gov

A robust synthetic route has been developed for bromo-paroxetine (Br-paroxetine) and iodo-paroxetine (I-paroxetine). elifesciences.orgbiorxiv.org This pathway begins with the commercially available N-Boc-(R)-nipecotic acid and employs a C-H functionalization strategy to introduce the desired halogenated aryl group. elifesciences.orgbiorxiv.org The synthesis of Br-paroxetine has also been reported via an asymmetric conjugate addition. nih.gov

StepDescriptionReagents and ConditionsKey OutcomeReference
1Pd-catalyzed C-H ArylationFor Br-paroxetine: 4-bromoiodobenzene, Pd(OAc)₂, K₂CO₃, PivOH. For I-paroxetine: 1,4-diiodobenzene, Pd(OAc)₂, K₂CO₃, PivOH.Formation of cis-arylated piperidine derivatives with >98% enantiomeric excess and complete C(4) selectivity. elifesciences.orgresearchgate.net
2C(3)-Epimerization1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) in toluene (B28343).Complete conversion to the desired trans-stereochemistry in 91-94% yield. elifesciences.orgnih.gov
3Directing Group RemovalTelescoped amide activation and reduction with LiAlH₄.Yields enantiopure hydroxymethyl intermediates in 75-77% yield. nih.gov
4Ether FormationMesylation followed by nucleophilic substitution with sesamol.Formation of the ether linkage characteristic of paroxetine. nih.gov
5DeprotectionFinal deprotection step to yield the target molecules.Final products Br-paroxetine and I-paroxetine are obtained. nih.gov

C-H Functionalization Strategies in Analog Synthesis

Carbon-hydrogen (C-H) functionalization has emerged as a powerful and efficient strategy in medicinal chemistry and drug development for creating molecular analogs. nih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-X bonds, streamlining synthetic routes and enabling rapid diversification of complex molecules. nih.govpnas.org In the context of paroxetine, transition metal-catalyzed C-H functionalization provides an elegant and flexible route to synthesize derivatives that would be challenging to access through traditional methods. elifesciences.orgbiorxiv.org

The synthesis of halogenated paroxetine analogs is a prime example of this strategy's utility. elifesciences.orgbiorxiv.org The method employs a palladium-catalyzed C-H arylation of the piperidine ring, guided by a removable directing group. elifesciences.org This approach offers significant advantages over conventional syntheses, where the aromatic substituent often needs to be introduced before the stereochemistry is set or the piperidine ring is constructed, thereby limiting the flexibility of the process. elifesciences.orgnih.gov By installing the aryl group directly onto a pre-existing, enantiopure piperidine scaffold, C-H functionalization provides an attractive and shorter path to a variety of analogs with inherent control over the stereochemistry. elifesciences.orgbiorxiv.org

The key reaction involves a palladium acetate (B1210297) catalyst, a base (potassium carbonate), and pivalic acid, with an excess of the aryl halide to prevent difunctionalization. elifesciences.orgresearchgate.net The reaction is directed by an 8-aminoquinoline (B160924) amide group at the C(3) position of the piperidine. elifesciences.org This setup achieves high selectivity for the C(4) position of the piperidine ring. elifesciences.orgresearchgate.net

ParameterDescriptionReference
CatalystPalladium(II) acetate (Pd(OAc)₂) elifesciences.orgresearchgate.net
Directing Group8-Aminoquinoline amide elifesciences.org
Reaction TypeAmine-directed C(sp³)–H arylation elifesciences.org
Site of FunctionalizationC(4) position of the piperidine ring elifesciences.org
Key AdvantageAllows for late-stage functionalization of a pre-existing piperidine ring, offering flexibility and stereochemical control. elifesciences.orgbiorxiv.org

This strategy represents a significant advancement, enabling the modular synthesis of paroxetine derivatives and facilitating the exploration of its chemical space for various research applications. pnas.org

Solid State Chemistry and Polymorphism of Paroxetine Hydrochloride

Characterization of Crystalline Forms

Paroxetine (B1678475) hydrochloride can exist in multiple crystalline forms, including anhydrous polymorphs, hydrates, and solvates. nih.govebi.ac.uk These forms are differentiated by their crystal structures, which can be distinguished using analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. google.comuc.pt

Several anhydrous, or nonsolvated, polymorphic forms of paroxetine hydrochloride have been identified. nih.govgoogle.com Historically, the first form developed was an anhydrate, which was later designated Form II. nih.gov This form is characterized as a hygroscopic, chalky powder. hackaday.comcbg-meb.nl While initially referred to as an anhydrate, further research has characterized Form II as a non-stoichiometric hydrate (B1144303). acs.orgcore.ac.ukresearchgate.net In this structure, water molecules are not integral to the crystal lattice in a fixed ratio and can be reversibly absorbed, leading to changes in the unit cell dimensions depending on the ambient relative humidity. acs.orgresearchgate.net

In addition to Form II, other anhydrous polymorphs have been patented, often designated by letters such as Form A, Form B, Form C, and Form D. google.comgoogle.com These forms can be prepared through various methods, including crystallization from specific solvents or by desolvation of solvatomorphic structures. google.comacs.org For instance, the stable anhydrous Form C can be crystallized from solvents like toluene (B28343) at elevated temperatures. google.com

The most stable crystalline form of paroxetine hydrochloride under typical ambient conditions is a stoichiometric hemihydrate, known as Form I. nih.govcore.ac.ukresearchgate.net This form incorporates one-half mole of water for every mole of paroxetine hydrochloride. core.ac.uk Unlike the hygroscopic anhydrous forms, Form I is non-hygroscopic and thermodynamically more stable. researchgate.netresearchgate.net

The discovery of Form I is a classic case study in "disappearing polymorphs." hackaday.comwikipedia.org After the initial development of the anhydrous form, the more stable hemihydrate began to crystallize spontaneously during scale-up manufacturing. nih.govwikipedia.org Due to its greater stability, the hemihydrate can be difficult to avoid once it has been introduced into a manufacturing environment, as even trace amounts can seed the conversion of less stable forms. hackaday.comacs.org The dehydration of Form I requires extreme conditions and results in the formation of a new, unstable anhydrous form that is structurally similar to the parent hydrate and rehydrates rapidly. acs.orgcore.ac.uk

Paroxetine hydrochloride is known to form several solvatomorphic structures, where molecules of the crystallization solvent are incorporated into the crystal lattice. nih.govresearchgate.net These are distinct from polymorphs, as they differ in elemental composition. ebi.ac.uk Documented examples include solvates formed with propan-2-ol (isopropyl alcohol) and acetone (B3395972). google.comgoogle.comresearchgate.net

The formation of these solvates is dependent on the solvent system used during crystallization. acs.org Solvatomorphs can be important as intermediates in the manufacturing process. For example, specific anhydrous polymorphs, such as Form C, can be produced through the controlled desolvation of a propan-2-ol or other organic solvate. acs.org

Table 1: Summary of Selected Crystalline Forms of Paroxetine Hydrochloride

Form Name Type Key Characteristics Citations
Form I Hemihydrate Thermodynamically stable, non-hygroscopic, stoichiometric hydrate. nih.govcore.ac.ukresearchgate.netresearchgate.net
Form II Anhydrate / Non-stoichiometric Hydrate Initially identified as an anhydrate; later shown to be a hygroscopic, non-stoichiometric hydrate. Less stable than Form I. hackaday.comacs.orgresearchgate.netresearchgate.net
Form A Anhydrate Anhydrous polymorph, can be prepared from an acetone solvate. google.com
Form C Anhydrate Stable anhydrous polymorph, can be crystallized from toluene or by desolvation of a propan-2-ol solvate. google.comacs.org

| Propan-2-ol Solvate | Solvatomorph | Crystalline form incorporating propan-2-ol. Can be an intermediate in producing anhydrous forms. | google.comacs.orgresearchgate.net |

Investigation of Polymorphic and Solvatomorphic Interconversions

The various crystalline forms of paroxetine hydrochloride can convert from one to another under specific environmental conditions. uc.pt These phase transformations are a critical consideration in pharmaceutical formulation and storage.

Several external factors can induce transformations between the solid-state forms of paroxetine hydrochloride.

Humidity: The presence of water or high relative humidity is a primary driver for the conversion of less stable anhydrous forms (like Form II) into the thermodynamically stable hemihydrate (Form I). hackaday.comresearchgate.net Form II is hygroscopic and its moisture content is directly influenced by the prevailing humidity. researchgate.net

Temperature: Temperature plays a significant role in both dehydration and polymorphic transitions. Heating can cause the dehydration of hydrate forms. core.ac.uk For example, the dehydration of Form I requires high temperatures and ultra-dry conditions. uc.pt Temperature also influences the kinetics of conversion between anhydrous polymorphs. acs.org

Mechanical Stress: Physical manipulation such as compression can induce phase transformations. It has been reported that subjecting the anhydrous Form II to compression can cause it to convert to the hemihydrate, Form I. researchgate.netresearchgate.net

Seeding: The presence of seed crystals of a more stable form dramatically accelerates the conversion process. The transformation of the anhydrous form to the hemihydrate is significantly faster in environments seeded with Form I crystals. hackaday.comresearchgate.net This phenomenon is central to the "disappearing polymorph" issue associated with paroxetine. wikipedia.org

Table 2: Factors Influencing Paroxetine Hydrochloride Phase Transformations

Factor Effect Example Transformation Citations
Humidity / Water Induces conversion to the more stable hydrate form. Anhydrate (Form II) → Hemihydrate (Form I) hackaday.comresearchgate.netwikipedia.org
Temperature Can cause dehydration of hydrates or facilitate transitions between anhydrates. Hemihydrate (Form I) → Unstable Anhydrate uc.ptacs.orgcore.ac.uk
Mechanical Stress Compression can trigger conversion to a more stable form. Anhydrate (Form II) → Hemihydrate (Form I) researchgate.netresearchgate.net

| Seed Crystals | Accelerates conversion to the thermodynamically stable form. | Anhydrate (Form II) → Hemihydrate (Form I) | hackaday.comresearchgate.net |

The mechanisms by which these transformations occur are complex. The conversion of the hygroscopic anhydrous Form II to the stable hemihydrate Form I in the presence of moisture is a well-documented process. researchgate.net This transformation is often mediated by the absorption of water, which facilitates the molecular rearrangement required to form the more stable hydrated crystal lattice.

The dehydration of the stable hemihydrate (Form I) proceeds through a different mechanism. Studies using thermal and diffraction techniques have shown that this process can lead to an isostructural anhydrate, meaning the new anhydrous form initially retains a crystal lattice very similar to its parent hydrate, but with a smaller volume due to the loss of water. acs.orgcore.ac.uk This resulting anhydrous form is highly unstable and prone to rapid rehydration. acs.org

Transitions between different metastable anhydrous forms are described by a nucleation and growth mechanism. acs.org This involves the formation of small nuclei of the more stable phase within the parent crystal, followed by the growth of these nuclei until the transformation is complete. This process results in a complete loss of the structural memory of the original phase. acs.org

Amorphous State Formation and Characterization

The generation of amorphous paroxetine hydrochloride can be achieved through various methods. One established method involves the dissolution of paroxetine free base in a solution of hydrochloric acid and ethanol (B145695), followed by a drying process. google.com This technique can yield a free-flowing, amorphous composition that incorporates a small percentage of ethanol, which contributes to its stability and non-hygroscopic nature. google.com Another method used to create amorphous paroxetine is melt quenching. uc.pt

A notable characteristic of some amorphous forms of paroxetine hydrochloride is their density. Research has revealed an amorphous form, designated as Form IV, with a bulk density exceeding 0.6 g/mL and a tapped density greater than 0.9 g/mL. google.com This dense nature is advantageous for formulation into final dosage forms. google.com

The stability of amorphous paroxetine hydrochloride is a critical factor. Studies have shown that an amorphous paroxetine hydrochloride-ethanol composition is stable and substantially non-hygroscopic, particularly when the ethanol content is within the range of 1 to 4 percent by weight. google.com However, the physical stability of amorphous paroxetine hydrochloride can be significantly influenced by environmental conditions. sigmaaldrich.com In dry conditions, it can remain stable, but exposure to humidity can lead to recrystallization into a hydrate form. sigmaaldrich.comebi.ac.uk This conversion is thought to be driven by water acting as both a plasticizer for the amorphous form and a driving force for the equilibrium to shift towards the more stable hydrate form. ebi.ac.uk

Thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) has been crucial in characterizing amorphous paroxetine hydrochloride. uc.ptsigmaaldrich.com These studies have classified amorphous paroxetine HCl as a moderately fragile glass with a significant degree of molecular mobility. sigmaaldrich.comebi.ac.uk While solubility studies have shown that the amorphous form may not offer a significant advantage over crystalline forms due to its tendency to convert to the hydrate Form I during equilibration, it has demonstrated a higher dissolution rate under sink conditions. sigmaaldrich.comebi.ac.uk

PropertyMethod of PreparationKey CharacteristicsStability
Amorphous Paroxetine Hydrochloride-Ethanol Composition Dissolving paroxetine free base in HCl-ethanol solution and drying google.comFree-flowing, substantially non-hygroscopic google.comStable, especially with 1-4 wt% ethanol google.com
Amorphous Form IV Not specified in provided contextDense (Bulk density > 0.6 g/mL, Tapped density > 0.9 g/mL), low residual solvent (<0.1%) google.comNegligible conversion to hemihydrate in humid environments google.com
Amorphous Paroxetine HCl Melt quenching uc.ptClassified as a moderate fragile glass sigmaaldrich.comebi.ac.ukRecrystallizes to hydrate form in the presence of humidity sigmaaldrich.comebi.ac.uk

Implications of Polymorphism in Chemical Manufacturing and Stability Research

The existence of multiple polymorphic and pseudopolymorphic forms of paroxetine hydrochloride has profound implications for both chemical manufacturing and stability research. researchgate.net The ability of paroxetine hydrochloride to exist in different crystalline structures (polymorphs) and to incorporate solvent molecules into its crystal lattice (solvatomorphs or pseudopolymorphs) necessitates rigorous control over the manufacturing process to ensure the consistent production of the desired form. researchgate.netnih.gov

One of the most significant challenges in the manufacturing of paroxetine hydrochloride has been the phenomenon of "disappearing polymorphs". wikipedia.orghackaday.com Initially, the drug was produced as a hygroscopic, chalky anhydrate powder. hackaday.com However, in the mid-1980s, a more stable hemihydrate form (Form I) spontaneously appeared. wikipedia.orghackaday.com This new, more stable form could convert the original anhydrate form into the hemihydrate upon contact, especially in the presence of humidity. wikipedia.orghackaday.com This unexpected appearance of a more stable polymorph can disrupt manufacturing processes and lead to the inability to produce the original, intended form. wikipedia.org

The different physical properties of the polymorphs also have a direct impact on manufacturing. For instance, the initial anhydrate form was difficult to handle due to its hygroscopic nature. wikipedia.org The development of a dense, non-hygroscopic amorphous form (Form IV) offered a significant advantage in terms of handling and formulation. google.com The choice of excipients in a pharmaceutical formulation is also critical, as interactions between the drug and excipients can lead to changes in the physical form of the drug or the formation of degradation products. researchgate.net

From a stability research perspective, understanding the interconversion between different forms is paramount. uc.pt For example, the hygroscopic anhydrate form (Form II) can convert to the more stable hemihydrate form (Form I) when exposed to humidity, especially if seed crystals of Form I are present. researchgate.netresearchgate.net This transformation can be monitored using techniques like infrared spectroscopy. researchgate.net The stability of the final drug product is directly linked to the stability of the polymorphic form used. A transition from a metastable form to a more stable, but potentially less soluble, form can affect the drug's performance. rsc.org

The legal and patent landscape surrounding paroxetine hydrochloride has also been heavily influenced by its polymorphism. The discovery and patenting of new, more stable polymorphs have led to significant litigation. wikipedia.orgrsc.org For example, after the discovery of a more stable polymorph of ranitidine (B14927) hydrochloride, it became the manufactured form, and its patent protection delayed the entry of generic competitors who could only produce the original, now less desirable, form. rsc.org Similar legal battles have occurred over the polymorphs of paroxetine hydrochloride. wikipedia.orgrsc.org

Polymorph/FormKey Manufacturing ImplicationKey Stability Implication
Anhydrate Form (Original) Difficult to handle due to hygroscopic nature wikipedia.orgCan spontaneously convert to the more stable hemihydrate form wikipedia.orghackaday.com
Hemihydrate Form (Form I) More stable and less hygroscopic than the anhydrate form researchgate.netresearchgate.netThermodynamically more stable than the anhydrate form researchgate.netresearchgate.net
Anhydrate Form (Form II) Moisture content is dependent on humidity researchgate.netresearchgate.netConverts to Form I in the presence of humidity and seed crystals researchgate.netresearchgate.net
Amorphous Form (Form IV) Dense and non-hygroscopic, easy to formulate google.comStable with negligible conversion to hemihydrate form google.com
Amorphous Form Can be prepared by various methods google.comuc.ptCan recrystallize to a hydrate form in humid conditions sigmaaldrich.comebi.ac.uk

Structural Elucidation and Conformational Analysis of Paroxetine

Crystallographic Studies (e.g., X-ray Diffraction)

X-ray diffraction has been the principal method for determining the precise three-dimensional arrangement of atoms in the solid state of paroxetine (B1678475) salts. These studies have revealed that paroxetine hydrochloride can exist in multiple crystalline forms, known as polymorphs and solvates, each with distinct crystal structures.

The most common form is paroxetine hydrochloride hemihydrate, designated as Form I. Another form, often referred to as Form II, was initially considered anhydrous but has been more accurately described as a nonstoichiometric hydrate (B1144303). A propan-2-ol solvate has also been characterized.

The crystal structure of the hemihydrate (Form I) was determined to be in the monoclinic system with the space group P2₁. Its asymmetric unit contains two crystallographically independent paroxetinium cations with different conformations, two chloride anions, and one water molecule. In this structure, the water molecule is involved in hydrogen bonding with a piperidinium proton of one of the cations and a chloride anion.

Studies on other salt forms, such as paroxetine nitrate hydrate, have also been conducted to explore different crystal packing and hydrogen bonding networks. The analysis of these various crystal structures confirms the absolute stereochemistry of paroxetine as (3S, 4R).

Crystallographic Data for Paroxetine Hydrochloride Forms

ParameterForm I (Hemihydrate)Form II (Propan-2-ol Solvate)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁
a (Å)14.588811.6504
b (Å)10.15915.7374
c (Å)13.025516.4107
β (°)107.09590.959
Volume (ų)1845.21096.79
Data sourced from crystallographic analyses of paroxetine hydrochloride salts.

Spectroscopic Characterization (e.g., NMR, IR, UV) in Structural Research

Spectroscopic methods are essential for confirming the molecular structure of paroxetine and are often used in conjunction with crystallographic data. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy provide complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been employed to elucidate the structure of paroxetine and its degradation impurities. ¹H and ¹³C NMR spectra confirm the presence of the key structural fragments: the 4-fluorophenyl group, the piperidine (B6355638) ring, and the 1,3-benzodioxole moiety. The chemical shifts and coupling patterns in the ¹H NMR spectrum are particularly useful for confirming the trans stereochemistry of the substituents on the piperidine ring.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of the molecule's functional groups. The IR spectrum of paroxetine shows characteristic absorption bands corresponding to N-H stretching of the secondary amine (or N⁺-H in the cation), C-O stretching of the ether and benzodioxole groups, and vibrations associated with the aromatic rings. These data are valuable for identifying the compound and for studying intermolecular interactions, such as hydrogen bonding in different crystal forms.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of paroxetine is characterized by absorption maxima related to the aromatic chromophores, namely the 4-fluorophenyl and 1,3-benzodioxole rings. In one study, a reaction product of paroxetine with 1,2-naphthoquinone-4-sulphonate exhibited a maximum absorption peak at 488 nm.

Conformational Dynamics of Paroxetine and its Complexes

Paroxetine is a conformationally flexible molecule, a property that is crucial for its interaction with biological targets. This flexibility primarily arises from the rotation around the single bonds connecting the piperidine ring to its substituents.

Studies on inclusion complexes of paroxetine with β-cyclodextrin have revealed distinct conformational polymorphs:

"U-shaped" conformation: In a 2:1 β-cyclodextrin-paroxetine complex, the paroxetine molecule adopts a closed, U-shaped structure, allowing it to be deeply embedded within the cyclodextrin dimeric cavity.

"V-shaped" conformation: In a 1:1 complex, paroxetine exists in an open, V-shaped conformation, with only shallow insertion into the cyclodextrin cavity.

The existence of these different low-energy conformations highlights the molecule's ability to adapt its shape to fit different binding environments, such as the active site of the serotonin (B10506) transporter (SERT). Computational studies using Density Functional Theory (DFT) have further explored the potential energy surfaces of paroxetine, confirming its conformational adaptability.

Three-Dimensional Structural Representations and Models

Three-dimensional models derived from experimental data provide a visual understanding of the spatial arrangement of paroxetine's structural features. These models consistently show a highly nonplanar molecule where the three main ring systems—piperidine, benzodioxole, and fluorophenyl—are located on different planes.

X-ray crystallography of paroxetine in complex with its primary target, the human serotonin transporter (SERT), has provided invaluable insights into its binding mechanism. These structural models show paroxetine bound deep within the central binding site of the transporter. The binding pose, often referred to as the "ABC pose," describes the specific orientation of the molecule's components within the binding pocket:

Subsite A: The protonated piperidine ring.

Subsite B: The benzodioxol group.

Subsite C: The 4-fluorophenyl group.

These 3D models reveal the specific hydrogen bonds and van der Waals interactions between paroxetine and amino acid residues in the transporter that are responsible for its high-affinity binding. Similar structural studies have been performed to understand paroxetine's interaction with other proteins, such as G-protein-coupled receptor kinase 2 (GRK2).

Molecular Interactions and Preclinical Mechanisms of Action

Interaction with Monoamine Transporters

The primary pharmacological activity of Paroxetinium(1+) stems from its potent and selective interaction with the human serotonin (B10506) transporter (SERT).

Paroxetinium(1+) is distinguished by its exceptionally high binding affinity for the central site of the serotonin transporter. elifesciences.orgbiorxiv.org It is recognized as one of the most potent and selective SERT inhibitors known. nih.gov Research indicates a dissociation constant (Kd) of less than 1 nM and an inhibition constant (Ki) for serotonin (5-HT) uptake of approximately 1 nM. nih.gov More precise measurements place the binding affinity for the central site of SERT at approximately 70.2 ± 0.6 pM. elifesciences.orgbiorxiv.org In silico studies have calculated a predicted binding affinity (pKihSERT) of around 10.20. mdpi.com

This high affinity for SERT is coupled with significant selectivity over the other major monoamine transporters, the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govtg.org.au Paroxetine (B1678475) exhibits a moderately high affinity for NET, while its affinity for DAT is considerably lower. nih.govdrugbank.com This selectivity profile is crucial to its primary mechanism as a selective serotonin reuptake inhibitor (SSRI). pharmgkb.org Studies have quantified the selectivity ratio for SERT over NET to be around 320-fold and for SERT over DAT to be approximately 1800-fold. tg.org.au

Table 1: Comparative Binding Affinities of Paroxetine at Monoamine Transporters This table is interactive. Click on the headers to sort.

Transporter Binding Affinity (Ki) pKi Reference
Serotonin Transporter (SERT) ~70.2 pM 10.15 nih.gov
Norepinephrine Transporter (NET) ~40 nM 7.40 nih.gov

The precise orientation of Paroxetinium(1+) within the SERT central binding site (S1) has been a subject of extensive investigation. The S1 site is composed of three distinct subsites: A, B, and C. mdpi.com Initial X-ray crystallography structures of the SERT-paroxetine complex indicated that the molecule adopts what is known as the "ABC pose". elifesciences.orgresearchgate.net In this orientation, the piperidine (B6355638) ring of paroxetine binds to the polar subsite A, the benzodioxol group occupies the hydrophobic subsite B, and the fluorophenyl group sits (B43327) in subsite C. elifesciences.orgresearchgate.net

However, subsequent computational docking experiments, molecular dynamics simulations, and mutagenesis studies suggested the possibility of an alternative, "flipped" orientation known as the "ACB pose". elifesciences.orgmdpi.comresearchgate.netelifesciences.org In the ACB pose, the piperidine ring remains in subsite A, but the benzodioxol and fluorophenyl groups occupy subsites C and B, respectively. elifesciences.orgresearchgate.net This ambiguity was attributed to the pseudo-symmetry of the paroxetine molecule. elifesciences.orgbiorxiv.org

To resolve this, further structural and biochemical studies were conducted using paroxetine analogues where the fluorine atom was replaced with a bulkier bromine (Br-paroxetine) or iodine (I-paroxetine) atom. elifesciences.orgresearchgate.net Anomalous X-ray diffraction and cryo-electron microscopy (cryo-EM) studies with these analogues provided direct biophysical evidence that strongly favored the ABC pose under the tested conditions, as only a single detectable peak for the halogen atom was observed in subsite C. elifesciences.org While the ABC pose is now considered the predominant one, the possibility of the ACB pose cannot be entirely excluded. elifesciences.org

Paroxetinium(1+) inhibits serotonin transport by acting as a competitive inhibitor at the S1 substrate-binding site. nih.gov By occupying this central cavity, it physically blocks the access and subsequent translocation of serotonin, thereby preventing its reuptake from the synaptic cleft into the presynaptic neuron. nih.govnih.gov This binding is dependent on the presence of sodium ions but not chloride ions. nih.gov

The high-affinity interaction is governed by specific molecular contacts between the drug and amino acid residues within the transporter's binding pocket. nih.gov The orientation of the molecule, particularly its fluorophenyl ring, is influenced by the charge distribution within this pocket. nih.govnih.gov Mutagenesis studies have identified key residues, such as Asn177 in subsite B, that play a role in the binding and inhibitory potency of ligands like paroxetine. elifesciences.orgresearchgate.net The binding of Paroxetinium(1+) to SERT stabilizes the transporter in an outward-open conformation, which further contributes to the inhibition of the transport cycle. elifesciences.org

In addition to its primary action at the central (orthosteric) binding site, there is evidence that Paroxetinium(1+) can also function as an allosteric modulator of SERT. nih.govnih.gov This interaction occurs at a second, low-affinity binding site located in the extracellular vestibule of the transporter, distinct from the S1 site. elifesciences.orgbiorxiv.orgresearchgate.net

Binding to this allosteric site typically results in non-competitive inhibition of serotonin transport. elifesciences.org While this effect is considered less potent compared to that of other SSRIs like escitalopram, it represents another layer of the molecule's mechanism. nih.govnih.govwikipedia.org Studies have shown that paroxetine can stabilize the inhibitor-SERT complex, a characteristic feature of allosteric interaction, which may contribute to its slow dissociation rate from the transporter. nih.govau.dkresearchgate.net

As established by its binding affinity profile, Paroxetinium(1+) interacts not only with SERT but also with NET and DAT, albeit with significantly lower potencies. nih.govnih.gov It possesses a moderately high affinity for NET, which is noteworthy for a compound classified as a "selective" serotonin reuptake inhibitor. drugbank.com This interaction can become clinically relevant at higher doses, where paroxetine may function as a dual serotonin/norepinephrine uptake inhibitor. nih.gov

Its affinity for the dopamine transporter is very low, confirming its high selectivity for SERT over DAT. nih.govtg.org.au This weak interaction with DAT is a key feature that distinguishes its pharmacological profile from that of other psychoactive agents that have a higher abuse potential. nih.gov

Interaction with Cytochrome P450 Enzymes

Paroxetinium(1+) undergoes extensive metabolism in the liver, and its interactions with the cytochrome P450 (CYP) enzyme system are a critical aspect of its preclinical profile. Paroxetine is both a substrate and a potent inhibitor of several CYP isoenzymes. nih.govpharmgkb.orgebi.ac.uk

This dual role, particularly its potent inhibition of CYP2D6, leads to nonlinear pharmacokinetics, as the drug inhibits its own metabolism. pharmgkb.org The primary metabolic pathway for paroxetine is demethylation of the methylenedioxy group, a reaction catalyzed mainly by CYP2D6. nih.govpharmgkb.orgmdpi.com Computational analyses have identified two principal pharmacophore points for interaction with P450 enzymes: the methylenedioxo moiety and the secondary amine of the piperidine ring. nih.govrsc.org

Paroxetine is recognized as one of the most potent inhibitors of CYP2D6 among all SSRIs. nih.govmdpi.com It also demonstrates significant inhibitory activity towards CYP2B6 and interacts with CYP2C19 and CYP3A4. nih.govpsychiatryonline.org These interactions are crucial for predicting and understanding potential drug-drug interactions.

Table 2: Summary of Paroxetine Interactions with Cytochrome P450 (CYP) Isoenzymes This table is interactive. Click on the headers to sort.

CYP Isoenzyme Nature of Interaction Reference
CYP2D6 Substrate and Potent Inhibitor nih.govpharmgkb.orgmdpi.com
CYP2B6 Potent Inhibitor nih.gov
CYP3A4 Substrate (minor) and Inhibitor nih.govpharmgkb.orgmdpi.com
CYP2C19 Substrate (minor) and Inhibitor nih.govpharmgkb.orgpsychiatryonline.org

Table 3: List of Compound Names

Compound Name
Paroxetinium(1+)
Paroxetine
Serotonin
Norepinephrine
Dopamine
Br-paroxetine (Bromo-paroxetine)
I-paroxetine (Iodo-paroxetine)

Substrate and Inhibitor Properties for CYP2D6, CYP1A2, CYP3A4/5, and CYP2C19

Paroxetinium(1+), the physiologically active form of paroxetine, demonstrates a significant and complex relationship with cytochrome P450 (CYP) enzymes, which are crucial for its metabolism. It is both a substrate and a potent inhibitor of CYP2D6. nih.govpharmgkb.org This dual role leads to a saturable, high-affinity metabolic process. pharmgkb.org Consequently, paroxetine inhibits its own metabolism, a characteristic that contributes to its nonlinear pharmacokinetics. pharmgkb.orgresearchgate.net

While its interaction with CYP2D6 is most pronounced, paroxetine also interacts with other CYP isoforms, albeit to a lesser extent. nih.govheraldopenaccess.us It is considered a weak inhibitor of CYP1A2, CYP3A4/5, and CYP2C19. nih.govresearchgate.netheraldopenaccess.us The formation of the primary paroxetine catechol intermediate is predominantly carried out by CYP2D6, with minor contributions from CYP3A4, CYP1A2, CYP2C19, and CYP3A5, in descending order of involvement. pharmgkb.org In individuals with compromised CYP2D6 function, CYP3A4 and CYP1A2 are thought to play a more significant role in its metabolism. pharmgkb.org

The inhibitory potency of paroxetine is quantified by its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). A lower value indicates stronger inhibition. nih.gov Paroxetine exhibits a very high affinity for CYP2D6, as shown by its low Kᵢ value. nih.gov In contrast, its inhibitory constants for other CYP enzymes are significantly higher, indicating weaker interactions. heraldopenaccess.us

Interactive Table: Paroxetine Inhibition of Cytochrome P450 Enzymes

EnzymeKᵢ (μM)IC₅₀ (μM)Inhibition Strength
CYP2D6 0.065 nih.gov0.34 (time-dependent) researchgate.net, 2.54 (competitive) researchgate.netStrong nih.govheraldopenaccess.us
CYP1A2 >150 researchgate.net>150 researchgate.netWeak researchgate.netheraldopenaccess.us
CYP3A4/5 --Weak/Moderate nih.govheraldopenaccess.us
CYP2C19 ->6 researchgate.netWeak researchgate.netheraldopenaccess.us
CYP2B6 1.03 nih.gov>6 researchgate.netModerate nih.gov

Mechanism-Based Inactivation (MBI) of P450 Enzymes

Paroxetine is a well-characterized mechanism-based inhibitor of CYP2D6. nih.govnih.govdrugbank.com This type of inhibition, also known as suicide inhibition, is time-dependent and irreversible. nih.govdrugbank.comresearchgate.net The process begins when CYP2D6 metabolizes paroxetine, specifically targeting its methylenedioxy group. nih.govresearchgate.net This metabolic action generates a reactive metabolite, likely a carbene intermediate, which then forms a stable, quasi-irreversible complex with the heme iron of the enzyme. researchgate.netnih.govresearchgate.netcriver.com

The formation of this metabolite-intermediate complex (MIC) renders the CYP2D6 enzyme catalytically inactive. researchgate.netcriver.com Spectral analysis confirms this, showing a characteristic increase in absorbance at 456 nm upon interaction. researchgate.netnih.gov The inactivation is potent; studies show that preincubation of paroxetine with human liver microsomes leads to an approximately 8-fold reduction in its IC₅₀ value. nih.gov The maximal rate of inactivation (kᵢₙₐ꜀ₜ) has been determined to be 0.17 min⁻¹, with an apparent unbound Kᵢ of 0.315 μM. nih.govnih.gov Restoration of enzyme function requires the synthesis of new CYP2D6 protein, leading to a long-lasting inhibitory effect. researchgate.net This mechanism is a primary reason for the significant drug-drug interactions associated with paroxetine. nih.gov While the MBI of CYP2D6 is well-documented, paroxetine's potential for mechanism-based inhibition of other enzymes like CYP3A4 is considered much lower. researchgate.net

Molecular Docking and Dynamics Simulations of Paroxetine-P450 Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided significant insights into the interaction between paroxetine and cytochrome P450 enzymes, particularly CYP2D6. nih.gov These studies help to visualize the binding orientation of paroxetine within the enzyme's active site.

Docking analyses have revealed that the amino group of paroxetine can form a polar interaction with the oxo moiety in the active site of the P450 enzyme. nih.gov Further computational analysis using density functional theory (DFT) suggests that the inactivation process occurring at the secondary amine of paroxetine is thermodynamically more favorable than at the methylenedioxo group. nih.gov MD simulations confirm a favorable and stable interaction between paroxetine and the P450 enzyme. nih.gov These computational approaches are crucial for understanding the structural basis of the potent, mechanism-based inhibition of CYP2D6 by paroxetine.

Interactions with Other Biological Targets (Molecular Level)

G-Protein-Coupled Receptor Kinase 2 (GRK2) Binding and Inhibition

Beyond its effects on serotonin reuptake, paroxetine has been identified as a direct and selective inhibitor of G-protein-coupled receptor kinase 2 (GRK2). nih.govresearchgate.netosti.govnih.gov GRK2 plays a critical role in the desensitization of G-protein-coupled receptors (GPCRs), and its overexpression is linked to conditions like heart failure. nih.govmdpi.com Paroxetine binds directly to the active site of GRK2, which overlaps with the ATP binding site. nih.govresearchgate.netacs.org

Crystallographic studies of the GRK2-paroxetine complex reveal that paroxetine binding stabilizes the kinase domain in a novel conformation, which misaligns the lobes of the kinase and prevents its function. nih.govmdpi.comfrontiersin.org This inhibitory action is quite selective; paroxetine is 50 to 60 times more potent against GRK2 than other GRKs, such as GRK1 and GRK5, and shows significant selectivity over kinases like PKA and PKC. mdpi.comfrontiersin.org The IC₅₀ for GRK2 inhibition is approximately 1.4 μM. mdpi.com This discovery has positioned paroxetine as a valuable chemical probe for studying GRK2 and a starting point for designing more potent inhibitors for cardiovascular diseases. nih.govfrontiersin.org

Rho-associated Protein Kinase 1 (ROCK1) Interactions

Paroxetine's interactions extend to the Rho-associated protein kinase 1 (ROCK1), another member of the AGC family of kinases, which shares high sequence similarity with GRK2. nih.govresearchgate.net This similarity can lead to cross-inhibition. GSK180736A, a known ROCK1 inhibitor, also potently inhibits GRK2. nih.govcapes.gov.brnih.gov Conversely, research on paroxetine-like compounds has been conducted to understand the structural features that would allow for the selective inhibition of GRK2 over ROCK1. nih.govresearchgate.net

Computational studies, including 3D-quantitative structure-activity relationship (3D-QSAR) and molecular dynamics simulations, have been used to investigate a series of paroxetine-like compounds. nih.gov These studies aim to identify modifications, such as adding electropositive substituents to the piperidine ring, that could enhance inhibitory preference for GRK2 over ROCK1. nih.govresearchgate.net This line of research is critical for developing more specific GRK2 inhibitors, thereby avoiding potential side effects from the off-target inhibition of ROCK1. nih.gov

Ebolavirus Glycoprotein (B1211001) (GP) Interaction

Paroxetine has been identified as a compound that can inhibit the entry of the Ebolavirus (EBOV) into host cells. nih.govacs.orghardydiagnostics.comfrontiersin.org This antiviral activity is mediated by a direct interaction with the Ebolavirus glycoprotein (GP), which is essential for the virus to attach to and fuse with host cells. nih.govnih.gov

Crystallographic and thermal shift assays have shown that paroxetine binds to a large cavity within the GP trimer. nih.govnih.govacs.orgpdbj.org This binding destabilizes the prefusion conformation of the glycoprotein, preventing the necessary conformational changes required for membrane fusion. nih.govnih.govacs.org The binding constant (Kd) for this interaction was determined to be 0.65 mM. nih.gov While paroxetine occupies only a portion of this binding pocket, its interaction is significant enough to inhibit viral entry. acs.org This discovery highlights a potential secondary therapeutic application for paroxetine and provides a structural basis for designing more potent antiviral agents targeting the Ebolavirus GP. nih.govacs.orgacs.org

Gamma-Aminobutyric Acid (GABA) Transporter Interactions

Research into the molecular interactions of Paroxetinium(1+) has extended beyond its primary targets to include other neurotransmitter systems, such as the γ-Aminobutyric acid (GABA) system. Studies utilizing in silico and in vitro methods have been conducted to explore the relationship between Paroxetinium(1+) and GABA transporters (GATs). nih.govnih.gov

These investigations have confirmed that Paroxetinium(1+) does exhibit some level of interaction with GABA transporters. nih.govnih.gov However, the affinity and inhibitory potency of Paroxetinium(1+) at GATs are substantially lower than its interaction with the serotonin transporter (SERT). nih.govnih.gov The family of SLC6 transporters includes both monoamine transporters (SERT, NET, DAT) and GABA transporters (GATs), which are crucial for maintaining neurotransmitter homeostasis in the central nervous system. nih.gov While they share some structural similarities, variations in the amino acids of their central binding sites lead to diverse pharmacological profiles. nih.gov The comparatively weak interaction with GATs suggests that this mechanism is not a primary contributor to the principal pharmacological effects of Paroxetinium(1+), which are predominantly determined by its high-affinity binding to SERT. nih.govnih.gov

TransporterInteraction FindingSignificance
γ-Aminobutyric acid Transporter (GAT)Paroxetinium(1+) demonstrates some interaction with GATs. nih.govnih.govThe interaction is significantly weaker compared to its high-affinity binding to the serotonin transporter, indicating it is not a primary mechanism of action. nih.govnih.gov

Minor Affinity for Other Receptors (e.g., Adrenergic, Muscarinic, Histamine (B1213489) H1)

In addition to its primary action on the serotonin transporter, the binding profile of Paroxetinium(1+) at other neuroreceptors has been characterized through in vitro radioligand binding studies. These studies indicate that Paroxetinium(1+) has a clinically insignificant or minimal affinity for several receptor types at therapeutic concentrations. drugbank.comnih.gov Specifically, it shows little affinity for alpha-1 (α1), alpha-2 (α2), or beta (β) adrenergic receptors. nih.govnih.gov Similarly, its affinity for histamine H1 receptors is low. nih.govnih.gov For many of these receptors, the lack of significant binding is observed at concentrations below 1000 nM. nih.govebi.ac.ukflybase.org

In contrast, Paroxetinium(1+) demonstrates a measurable, albeit weak, affinity for muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.govnih.govnih.gov This interaction is notably weaker than that of older antidepressants like amitriptyline. For instance, one study reported a Ki (inhibition constant) of 89 nM for Paroxetinium(1+) at muscarinic receptors, compared to a Ki of 5.1 nM for amitriptyline, indicating a much lower affinity for Paroxetinium(1+). nih.gov Other studies have reported Ki values for Paroxetinium(1+) at muscarinic receptors to be around 42 nM. ebi.ac.ukflybase.orgvulcanchem.comnih.gov While this affinity is weak, these mild anticholinergic properties may contribute to certain effects. nih.govmdpi.com

ReceptorAffinity (Ki value)Source
Adrenergic α1Minimal / Insignificant Affinity (<1000 nM) nih.govnih.gov
Adrenergic α2Minimal / Insignificant Affinity (<1000 nM) nih.govnih.gov
Adrenergic βMinimal / Insignificant Affinity (<1000 nM) nih.govnih.gov
Muscarinic AcetylcholineWeak Affinity (Ki = 42-89 nM) nih.govnih.govebi.ac.ukflybase.orgvulcanchem.comnih.gov
Histamine H1Minimal / Insignificant Affinity (<1000 nM) nih.govnih.govdroracle.ai

Biochemical Metabolism and Biotransformation Pathways of Paroxetine

Identification of Enzymatic Pathways (e.g., CYP-mediated)

The primary enzyme responsible for the metabolism of paroxetine (B1678475) is Cytochrome P450 2D6 (CYP2D6). pharmgkb.orgmdpi.comfda.gov This enzyme mediates the initial and rate-limiting step in paroxetine's biotransformation, which is the demethylenation of the methylenedioxy group to form a catechol intermediate. researchgate.netmdpi.comresearchgate.net The involvement of CYP2D6 in paroxetine metabolism is characterized by a high-affinity, saturable process. pharmgkb.orgmdpi.com

While CYP2D6 is the major player, other CYP isoforms contribute to a lesser extent. In vitro studies have identified CYP1A2, CYP2C19, CYP3A4, and CYP3A5 as also being capable of forming the paroxetine-catechol metabolite. pharmgkb.orgresearchgate.net However, their contribution is considered minor compared to CYP2D6. pharmgkb.orgmdpi.com In individuals with reduced or deficient CYP2D6 activity, these alternative pathways, particularly those involving CYP3A4 and CYP1A2, may play a more significant role in paroxetine metabolism. pharmgkb.org Paroxetine itself is a potent inhibitor of CYP2D6, which can lead to nonlinear pharmacokinetics and potential drug-drug interactions. mdpi.commdpi.comwikipedia.org

Table 1: Cytochrome P450 Isoforms Involved in Paroxetine Metabolism

EnzymeRole in Paroxetine MetabolismLevel of Contribution
CYP2D6 Primary enzyme for demethylenation to paroxetine-catechol. pharmgkb.orgmdpi.comfda.govMajor
CYP3A4 Minor pathway for paroxetine-catechol formation. pharmgkb.orgdrugbank.comMinor
CYP1A2 Minor pathway for paroxetine-catechol formation. pharmgkb.orgmdpi.comMinor
CYP2C19 Minor pathway for paroxetine-catechol formation. pharmgkb.orgresearchgate.netMinor
CYP3A5 Minor pathway for paroxetine-catechol formation. mdpi.comMinor

Formation of Key Metabolites (e.g., Paroxetine Catechol Intermediate)

The central step in paroxetine metabolism is the oxidation of its methylenedioxyphenyl group by CYP2D6, which results in the formation of an unstable catechol intermediate. researchgate.netresearchgate.netnih.gov This reactive metabolite is the precursor to the major downstream metabolites of paroxetine. researchgate.net

Following its formation, the paroxetine-catechol intermediate undergoes further biotransformation. A key pathway is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT), which produces two primary methoxy (B1213986) metabolites. pharmgkb.orgmdpi.com These metabolites are significantly less pharmacologically active than the parent compound, paroxetine. researchgate.net

Conjugation Pathways (e.g., Glucuronide and Sulfate (B86663) Conjugates)

After the initial oxidative and methylation steps, the metabolites of paroxetine undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion. The principal conjugation pathways involve the formation of glucuronide and sulfate conjugates. researchgate.netdrugbank.comnih.gov

The hydroxylated metabolites are extensively conjugated with glucuronic acid and sulfate. fda.gov These conjugated metabolites are the predominant forms of paroxetine found in both plasma and urine. researchgate.net While the specific enzymes responsible for the glucuronidation and sulfation of paroxetine metabolites have not been definitively identified, these conjugation processes are crucial for the clearance of the drug from the body. mdpi.com

Stereoselective Metabolism of Paroxetine (if applicable)

Paroxetine is administered as a single (-)-trans enantiomer, which is the therapeutically active form. researchgate.net While paroxetine itself is a single stereoisomer, its interaction with metabolizing enzymes can have stereoselective effects on other drugs. For instance, paroxetine has been shown to stereoselectively inhibit the metabolism of other medications, such as metoprolol (B1676517) and carvedilol (B1668590). nih.govnih.govresearchgate.net In the case of metoprolol, paroxetine preferentially inhibits the O-demethylation of the (R)-enantiomer. nih.gov Similarly, co-administration of paroxetine with carvedilol leads to a greater increase in the systemic exposure of the R-enantiomer compared to the S-enantiomer. nih.govresearchgate.net This indicates that while paroxetine itself doesn't undergo stereoselective metabolism (as it's a single enantiomer), its inhibitory action on CYP2D6 is stereoselective towards certain substrates.

Role of Genetic Polymorphisms in Enzymatic Activity (e.g., CYP2D6)

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual variability in enzyme activity. frontiersin.orggsconlinepress.com These genetic variations categorize individuals into different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, the "normal" group), and ultrarapid metabolizers (UMs). gsconlinepress.com

This genetic polymorphism has a profound impact on the pharmacokinetics of paroxetine. drugbank.com Individuals who are CYP2D6 poor metabolizers exhibit reduced clearance and consequently higher plasma concentrations of paroxetine, which can sometimes lead to a higher incidence of adverse effects. drugbank.combpac.org.nz Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to reduced therapeutic efficacy at standard doses. pharmgkb.org

The Clinical Pharmacogenomics Implementation Consortium (CPIC) has issued guidelines that recommend considering alternative drugs not primarily metabolized by CYP2D6 for patients identified as CYP2D6 UMs or PMs. pharmgkb.org Furthermore, because paroxetine is a potent inhibitor of CYP2D6, it can cause a phenomenon known as "phenoconversion," where an individual who is a genotypic extensive metabolizer behaves phenotypically as a poor metabolizer due to the enzyme's inhibition by the drug. pharmgkb.orgfrontiersin.org This is particularly relevant at higher doses and with prolonged treatment. pharmgkb.org

Computational Chemistry and Molecular Modeling of Paroxetine

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Electronic Properties

Quantum mechanical (QM) calculations offer fundamental insights into the electronic structure and reactivity of molecules. For paroxetine (B1678475), these methods have been employed to understand its chemical fate and electronic characteristics, which are crucial for its biological activity.

One study utilized QM calculations to model the reactions of paroxetine-derived radicals, which is important for understanding its degradation pathways. nih.gov Four different mechanisms of radical-induced dehydration were investigated, with the elimination of water from the N-centered radical cation being identified as the most feasible process. nih.gov The predicted energy barrier for this reaction was calculated to be 98.5 kJ mol⁻¹, a value consistent with experimental measurements. nih.gov These calculations were performed using the G3(MP2)-RAD composite procedure, with solvent effects accounted for by a mixed cluster/continuum model. nih.gov

Furthermore, QM calculations have been used to determine the electrostatic potential surfaces of paroxetine and its derivatives. nih.gov For instance, the electrostatic potential of paroxetine and Br-paroxetine were calculated using the B3LYP-density functional theory and the TZV** basis set. nih.gov These calculations revealed the distribution of charge on the molecular surface, highlighting regions of positive and negative potential that are critical for molecular recognition and interaction with biological targets. nih.gov Specifically, these calculations showed favorable interactions between the σ-hole of Br-paroxetine and residues in the serotonin (B10506) transporter. nih.gov

The table below summarizes the key applications of QM calculations in the study of paroxetine.

Application Methodology Key Findings Reference
Reaction MechanismG3(MP2)-RAD composite procedure, mixed cluster/continuum solvation modelThe most feasible pathway for dehydration of paroxetine-derived radicals is through the N-centered radical cation, with a predicted energy barrier of 98.5 kJ mol⁻¹. nih.gov
Electronic PropertiesB3LYP-density functional theory, TZV** basis setCalculation of electrostatic potential surfaces revealed charge distribution and identified the σ-hole in Br-paroxetine, which contributes to favorable interactions with its target. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study the interaction of paroxetine with its primary target, the human serotonin transporter (hSERT), as well as other monoamine transporters.

Docking studies have been instrumental in identifying the binding site and orientation of paroxetine within hSERT. nih.govnih.gov The binding of paroxetine to the central S1 site of hSERT has been a subject of considerable research, with two main binding poses proposed: the ABC pose and the ACB pose. elifesciences.orgbiorxiv.org In the ABC pose, the benzodioxol group of paroxetine occupies subsite B of the central binding site. elifesciences.org Conversely, in the ACB pose, the positions of the benzodioxol and fluorophenyl groups are flipped. biorxiv.org Computational docking experiments have predicted that in the wild-type SERT, the ACB pose is favored. biorxiv.org

These simulations have also identified key amino acid residues involved in the interaction between paroxetine and hSERT. The amine group of the piperidine (B6355638) ring is predicted to form a hydrogen bond with the carboxylic moiety of Asp98. mdpi.com Additionally, hydrophobic interactions with residues such as Ile172, Tyr176, and Phe341, and a cation-π interaction with Tyr95 are crucial for stabilizing the complex. elifesciences.orgphcogj.com

Docking studies have also been employed to compare the binding of paroxetine to other transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and GABA transporter 1 (GAT1). mdpi.commdpi.com These studies have confirmed that paroxetine exhibits the highest binding affinity for hSERT, which is consistent with its classification as a selective serotonin reuptake inhibitor (SSRI). mdpi.commdpi.com The calculated binding energy for the hSERT-paroxetine complex was found to be approximately -13.92 kcal/mol. mdpi.com

The following table presents a summary of key molecular docking studies of paroxetine.

Target Protein Key Findings Interacting Residues Reference
hSERTPrediction of ABC and ACB binding poses; highest binding affinity among monoamine transporters.Asp98, Tyr95, Ile172, Tyr176, Phe341 elifesciences.orgbiorxiv.orgmdpi.comphcogj.com
hDAT, hNET, hGAT1Lower binding affinity compared to hSERT, confirming selectivity.N/A mdpi.commdpi.com
GRK2Identification of interactions crucial for selective inhibition.Phe202, Lys220 researchgate.net
Cytochrome P450The docking pose with the lowest binding affinity involves a polar interaction between the amino group of paroxetine and the oxo moiety of the active site.N/A rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of binding over time. Extensive MD simulations have been performed on the paroxetine-hSERT complex to understand its structural dynamics.

MD simulations have been used to investigate the stability of the different binding poses of paroxetine in hSERT. nih.govnih.gov These simulations have revealed that both the ABC and ACB poses can be stable within the binding site, suggesting a possible ambiguity in the binding orientation of paroxetine. nih.govnih.gov The simulations also highlighted unexpected dynamics in the central primary binding site of SERT. nih.govnih.gov

Conformational analysis of the paroxetine-hSERT complex through MD simulations has identified functionally important structural elements that are perturbed upon binding. nih.gov For example, simulations have shown that the packing between extracellular loop 4a (EL4a) and transmembrane helix 1e (TM1e) is disrupted in certain thermostabilized SERT constructs compared to the wild-type. nih.gov

MD simulations have also been employed to study the unbinding mechanism of paroxetine from hSERT. preprints.org These studies, combined with potential of mean force (PMF) calculations, have provided insights into the energy landscape of the unbinding process and identified key residues that are important for the development of selective and effective SERT inhibitors. preprints.org Furthermore, MD simulations of paroxetine-like compounds with G-protein coupled receptor kinase 2 (GRK2) have been used to understand the structural properties desirable for enhancing inhibitory activity and selectivity. researchgate.net

A summary of the applications of MD simulations in the study of paroxetine is provided in the table below.

System Simulation Focus Key Findings Reference
Paroxetine-hSERTConformational analysis and binding dynamicsBoth ABC and ACB poses are stable; unexpected dynamics in the binding site; identified perturbations in SERT structure upon binding. nih.govnih.gov
Paroxetine-hSERTUnbinding mechanismElucidated the unbinding pathway and identified key residues for inhibitor design. preprints.org
Paroxetine-like compounds-GRK2Inhibitory activity and selectivityIdentified structural properties for enhancing inhibitory activity and selectivity over ROCK1. researchgate.net

Free Energy Perturbation (FEP) Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a common receptor. cresset-group.com This technique has been applied to the paroxetine-hSERT system to provide quantitative predictions of binding affinity changes upon chemical modification.

FEP calculations were used to assess the relative binding affinities of paroxetine and its brominated analog, Br-paroxetine, to hSERT. nih.gov The alchemical perturbation from a fluorine atom in paroxetine to a bromine atom in Br-paroxetine was found to be energetically favorable for both the ABC and ACB binding poses. nih.govacs.org The calculated change in binding free energy (ΔΔG) was -1.63 ± 0.39 kcal/mol for the ABC pose and -1.08 ± 0.57 kcal/mol for the ACB pose, suggesting that the brominated analog has a higher affinity for SERT. nih.govacs.org These favorable energetic contributions are likely due to enthalpic effects between the bromine atom and negatively charged oxygen atoms of nearby residues. nih.govacs.org

The use of FEP calculations provides a powerful tool for guiding the lead optimization process in drug discovery, allowing for the prioritization of compounds for synthesis and experimental testing. cresset-group.com

The table below summarizes the FEP calculations performed for paroxetine derivatives.

Ligand Perturbation Binding Pose Calculated ΔΔG (kcal/mol) Reference
Paroxetine (F) to Br-paroxetine (Br)ABC-1.63 ± 0.39 nih.govacs.org
Paroxetine (F) to Br-paroxetine (Br)ACB-1.08 ± 0.57 nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These methods have been applied to paroxetine and its analogs to identify the key structural features that govern their inhibitory potency and selectivity.

3D-QSAR models have been developed for a series of paroxetine-like compounds to understand the structural requirements for inhibiting GRK2 with selectivity over ROCK1. researchgate.net These models have revealed that electropositive substituents at the piperidine ring and electronegative substituents near the amide linker between the benzene (B151609) and pyrazole (B372694) rings are favorable for selective GRK2 inhibition. researchgate.net

In other studies, 3D-QSAR-ALMOND models were built to predict the antidepressant activity of various compounds, including paroxetine, at the serotonin transporter (SERT), 5-hydroxytryptamine receptor 1A (5-HT1A), and dopamine D2 receptor. nih.gov These models utilized molecular descriptors such as hydrophobicity, electrostatic potential, and hydrogen bond donor/acceptor properties to establish a correlation between structure and activity. nih.gov For instance, a 3D-QSAR study on a series of antidepressants, including paroxetine, investigated the contribution of various ions to the biological activity at the SERT active site. nih.gov

QSAR models have also been used in the context of predicting the potential toxicity of compounds. For example, QSAR models have been used to predict the acute toxicity of paroxetine and its analogs. nih.gov

The following table provides an overview of QSAR and 3D-QSAR studies involving paroxetine.

Study Focus Model Type Key Findings Reference
GRK2/ROCK1 Selectivity3D-QSARIdentified key substituent effects for selective GRK2 inhibition. researchgate.net
Antidepressant Activity3D-QSAR-ALMONDCorrelated molecular descriptors with activity at SERT, 5-HT1A, and D2 receptors. nih.gov
SERT Antagonism3D-QSARInvestigated the contribution of ions to the antidepressant activity of various reuptake inhibitors. nih.gov
Toxicity PredictionQSARUsed to predict the acute toxicity of paroxetine and its derivatives. nih.gov

Prediction of Pharmacokinetic/Pharmacodynamic Parameters via Modeling

Computational models are increasingly being used to predict the pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic (PD) properties of drug candidates, thereby reducing the reliance on extensive experimental testing.

In silico ADMET prediction has been applied to paroxetine and its analogs. biorxiv.orgbiorxiv.org For example, computational tools have been used to predict properties such as oral bioavailability and potential toxicophores. biorxiv.orgbiorxiv.org The xLogP value of paroxetine, a measure of its lipophilicity, has been calculated to be 3.37, which is indicative of good oral bioavailability. biorxiv.org

Population pharmacokinetic/pharmacodynamic (popPK/PD) modeling has been employed to analyze the relationship between paroxetine exposure and its therapeutic effect. nih.govresearchgate.net One such study developed a popPK/PD model to describe the time course of improvement in depression severity in patients treated with paroxetine. nih.govresearchgate.net The model incorporated the area under the plasma concentration-time curve during the first week of treatment (AUC₀₋₁week) and the depression severity score after one week. nih.govresearchgate.net The results from this model, along with machine learning approaches, indicated that the AUC₀₋₁week was a significant predictor of remission. nih.govresearchgate.net

Furthermore, molecular modeling has been used to investigate potential pharmacokinetic drug-drug interactions. For instance, modeling studies have explored the competitive binding of paroxetine and other drugs to metabolic enzymes like CYP2D6 and transporters like P-glycoprotein (P-gp). acs.org

The table below summarizes the use of modeling to predict the pharmacokinetic and pharmacodynamic properties of paroxetine.

Modeling Approach Parameter Predicted Key Findings Reference
ADMET PredictionOral bioavailability, toxicophores, xLogPParoxetine has a predicted xLogP of 3.37, suggesting good oral bioavailability. biorxiv.org
Population PK/PD ModelingTherapeutic responseThe cumulative exposure to paroxetine in the first week of treatment (AUC₀₋₁week) is a significant predictor of remission. nih.govresearchgate.net
Molecular ModelingDrug-drug interactionsInvestigated competitive binding of paroxetine to CYP2D6 and P-gp. acs.org

Advanced Analytical Methodologies for Paroxetine Research and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of paroxetine (B1678475) analysis, providing powerful separation capabilities that are crucial for isolating the analyte from metabolites and endogenous interferences. oup.comingentaconnect.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Electrochemical, Diode Array)

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for paroxetine analysis due to its versatility and robustness. ingentaconnect.combenthamopen.com The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity.

UV/Diode Array Detection (DAD): UV detection is a common and cost-effective method for quantifying paroxetine in pharmaceutical dosage forms. ingentaconnect.comscholarsresearchlibrary.com Paroxetine exhibits significant UV absorbance, with a maximum absorption wavelength (λmax) typically observed around 293-295 nm. scholarsresearchlibrary.comresearchgate.net Diode Array Detectors (DAD) offer the advantage of acquiring the entire UV spectrum, which aids in peak purity assessment and method development. oup.com HPLC-DAD methods have demonstrated linearity in concentration ranges suitable for quality control. ingentaconnect.com For instance, one method established linearity between 2 x 10⁻⁷ and 6 x 10⁻⁵ M. ingentaconnect.com

Fluorescence Detection: Paroxetine possesses native fluorescence, which allows for highly sensitive and selective detection. researchgate.net HPLC methods with fluorescence detection typically use an excitation wavelength of around 295 nm and measure emission at approximately 350 nm. researchgate.net This technique is particularly useful for analyzing biological samples where lower detection limits are necessary. Linearity has been demonstrated in ranges such as 7–200 ng/mL in plasma. researchgate.net

Electrochemical Detection (ED): Electrochemical detection offers exceptional sensitivity for electrochemically active compounds like paroxetine. oup.combenthamopen.com The analysis is based on monitoring the current generated by the oxidation of paroxetine at a specific potential, often around +0.9 V. benthamopen.com This method provides high selectivity as few interfering compounds in biological matrices are electrochemically active at this potential. benthamopen.com

DetectorMobile Phase ExampleColumn ExampleLinear RangeDetection Wavelength/PotentialSource
UV/DADPhosphate buffer (pH 6): Acetonitrile (60:40)Kromosil-C18 (250 x 4.6mm, 5μ)20-100 µg/mL294 nm scholarsresearchlibrary.com
FluorescenceAcetonitrile:Phosphate buffer (pH 3.5) (30:70)Zorbax Eclipse XDB-C18 (5 µm)7-200 ng/mLEx: 295 nm, Em: 350 nm researchgate.net
ElectrochemicalAcetonitrile:Water (40:60) at pH 3C18Not specified+0.9 V oup.combenthamopen.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of paroxetine, especially in forensic and toxicological analyses. nih.govnih.gov Due to the low volatility of paroxetine, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. oup.comresearchgate.net Reagents such as N-methyl-bis(trifluoroacetamide) are used for this purpose. oup.comresearchgate.net GC-MS methods provide high specificity due to the unique mass fragmentation patterns of the analyte. nih.gov These methods have been successfully used to determine paroxetine in various matrices, including plasma, postmortem blood, brain tissue, and hair. nih.govoup.com The limit of quantitation for paroxetine using GC-MS has been reported to be as low as 2 ng/mL in plasma. oup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MS-Orbitrap)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. longdom.orgnih.gov This technique is widely used for pharmacokinetic studies and therapeutic drug monitoring of paroxetine in biological fluids. longdom.org LC-MS/MS methods often employ a simple liquid-liquid or solid-phase extraction for sample cleanup. researchgate.netnih.gov The use of an internal standard, such as a deuterated version of paroxetine (paroxetine-d6), ensures high accuracy and precision. longdom.org

High-Resolution Mass Spectrometry (HR-MS), particularly with an Orbitrap mass analyzer, offers even greater specificity by providing highly accurate mass measurements, which helps in distinguishing the analyte from isobaric interferences. lcms.cz LC-MS/MS methods can achieve very low limits of quantitation, often in the sub-ng/mL range, making them ideal for detecting trace levels of the drug. nih.govresearchgate.net

TechniqueSample MatrixExtraction MethodLinear RangeLower Limit of Quantitation (LLOQ)Source
LC-MS/MSHuman PlasmaLiquid-Liquid Extraction0.2-50 ng/mL0.2 ng/mL nih.govresearchgate.net
LC-MS/MSHuman PlasmaSolid-Phase Extraction0.5-80.0 ng/mL0.5 ng/mL nih.gov
LC-MS/MSHuman PlasmaLiquid-Liquid Extraction0.250-50.0 ng/mL0.250 ng/mL longdom.org

Spectrophotometric Methods (e.g., UV Spectrophotometry)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of paroxetine in bulk form and pharmaceutical tablets. researchgate.netijrti.org The method is based on measuring the absorbance of a paroxetine solution at its wavelength of maximum absorbance (λmax), which is typically around 291-294 nm in solvents like water or methanol (B129727). scholarsresearchlibrary.comresearchgate.netijrti.org The concentration is determined using a calibration curve that follows Beer's law. researchgate.net These methods are validated according to ICH guidelines and show good linearity, accuracy, and precision for their intended purpose. scholarsresearchlibrary.comresearchgate.net For example, one method demonstrated linearity in the concentration range of 2-10 µg/mL in water. researchgate.net Another study using methanol as a solvent reported a linear range of 10-60 µg/mL. ijrti.org While not suitable for complex biological samples due to a lack of selectivity, spectrophotometry is highly effective for routine quality control of pharmaceutical products. nih.gov

Voltammetry and Densitometry Applications

Voltammetric techniques have been developed for the determination of paroxetine based on its electrochemical properties. ingentaconnect.comresearchgate.net Methods like differential pulse voltammetry (DPV) and square-wave adsorptive-stripping voltammetry (SWAdSV) have been applied. ingentaconnect.comresearchgate.net These methods rely on the oxidation or reduction of paroxetine at an electrode surface. ingentaconnect.comcore.ac.uk For instance, a study using DPV and Osteryoung square wave voltammetry (OSWV) demonstrated a linear relationship between peak current and concentration in the range of 2 x 10⁻⁵ to 8 x 10⁻⁴ M. ingentaconnect.comnih.gov Voltammetric methods can be highly sensitive and have been successfully applied to the analysis of paroxetine in pharmaceutical formulations and human plasma. ingentaconnect.comnih.gov

Densitometry, often coupled with High-Performance Thin-Layer Chromatography (HPTLC), is another analytical option. nih.govchalcogen.roresearchgate.net It has been mentioned as a method for the quantitative determination of paroxetine in dosage forms. chalcogen.roresearchgate.net

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation and analysis of paroxetine. nih.govnih.gov Nonaqueous capillary electrophoresis (NACE) has been shown to be particularly effective for separating paroxetine and its metabolites. nih.govresearchgate.net This technique provides rapid analysis, requires minimal sample and solvent volumes, and can achieve high resolution. scielo.br A NACE method for determining paroxetine and its metabolites in human urine reported detection limits between 9.3 and 23.1 µg/L. nih.gov Another method for plasma analysis showed a linear range up to 500 ng/mL with a limit of quantitation between 10 and 30 ng/mL. scielo.br These characteristics make CE a valuable tool for analyzing paroxetine in various sample types, including biological fluids. nih.govscielo.br

Method Validation for Research Applications (Sensitivity, Linearity, Precision, and Accuracy)

The robust and reliable quantification of paroxetine in various matrices is crucial for research applications. To ensure the quality of the data generated, analytical methods undergo a rigorous validation process. This process evaluates several key parameters, including sensitivity, linearity, precision, and accuracy, to demonstrate that the method is suitable for its intended purpose. A variety of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed and validated for the determination of paroxetine.

Sensitivity

Sensitivity of an analytical method is its ability to detect and, if required, quantify low concentrations of the analyte. It is typically expressed by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Several studies have established the sensitivity of different methods for paroxetine analysis. For instance, a UV spectrophotometric method determined the LOD and LOQ for paroxetine hydrochloride to be 0.3 µg/ml and 0.9 µg/ml, respectively. researchgate.netscholarsresearchlibrary.com Another UV spectrophotometric method reported LOD and LOQ values of 0.69 µg/ml and 0.71 µg/ml, respectively. ijrti.org A highly sensitive HPLC method with electrochemical detection demonstrated an LOD of 0.005 ng/mL and an LOQ of 0.01 ng/mL. benthamopen.com An ultra-high-performance liquid chromatography (UHPLC) method with UV detection established an LOD of 10 ng/mL and an LOQ of 25 ng/mL for paroxetine hydrochloride. chromatographyonline.com Furthermore, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported a lower limit of quantification of 0.05 ng/mL. thieme-connect.com

Analytical MethodLODLOQSource
UV Spectrophotometry0.3 µg/ml0.9 µg/ml researchgate.netscholarsresearchlibrary.com
UV Spectrophotometry0.69 µg/ml0.71 µg/ml ijrti.org
HPLC-Electrochemical Detection0.005 ng/mL0.01 ng/mL benthamopen.com
UHPLC-UV10 ng/mL25 ng/mL chromatographyonline.com
LC-MS/MS-0.05 ng/mL thieme-connect.com
LC-MS/MS-0.1 ng/mL ualberta.ca
LC-MS/MS-0.250 ng/mL longdom.org
RP-HPLC0.7 µg/ml2.4 µg/ml scholarsresearchlibrary.com

Linearity

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specific range. This is a critical parameter for accurate quantification. The linearity of a method is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the resulting calibration curve.

Different analytical methods have demonstrated excellent linearity for paroxetine quantification across various concentration ranges. A UV spectrophotometric method showed linearity in the concentration range of 10-50 µg/ml with a correlation coefficient of 0.9993. scholarsresearchlibrary.comscholarsresearchlibrary.com Another UV spectrophotometric method established linearity between 10 and 60 µg/ml with an r² value of 0.999. ijrti.org An RP-HPLC method was found to be linear over the range of 20-100 µg/ml with a correlation coefficient of 0.9999. researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com A highly sensitive HPLC method with electrochemical detection established linearity between 0.5 and 50 ng/mL with a correlation coefficient greater than 0.9999. benthamopen.com Furthermore, LC-MS/MS methods have also shown excellent linearity, with one study reporting a linear range of 0.2 to 20.0 ng/mL and another from 0.05 to 20 ng/mL. thieme-connect.comresearchgate.netnih.gov

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Source
UV Spectrophotometry10-50 µg/ml0.9993 scholarsresearchlibrary.comscholarsresearchlibrary.com
UV Spectrophotometry10-60 µg/ml0.999 ijrti.org
RP-HPLC20-100 µg/ml0.9999 researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com
HPLC-Electrochemical Detection0.5-50 ng/mL> 0.9999 benthamopen.com
LC-MS/MS0.2-20.0 ng/mL- researchgate.netnih.gov
LC-MS/MS0.05-20 ng/mL- thieme-connect.com
RP-HPLC12.5-75 µg/ml- jbino.com

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Validated methods for paroxetine analysis consistently demonstrate high precision. For a UV spectrophotometric method, the RSD values for intra-day and inter-day precision were less than 2%. ijrti.org Similarly, an RP-HPLC method showed that the RSD for the peak areas from six replicate injections was within acceptable limits, not exceeding 2%. researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com An LC-MS/MS method for paroxetine in human plasma reported inter-day precision (RSD) of less than 15%. ualberta.caresearchgate.netnih.gov Another high-throughput LC-MS/MS method showed intra- and inter-batch precision with a %CV of less than 13.4%. nih.gov A highly precise HPLC method with electrochemical detection reported inter- and intra-day precision of less than 0.259% and less than 0.538%, respectively. benthamopen.com

Analytical MethodPrecision ParameterValue (%RSD or %CV)Source
UV SpectrophotometryIntra-day & Inter-day Precision< 2% ijrti.org
RP-HPLCRepeatability< 2% researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com
LC-MS/MSInter-day Precision< 15% ualberta.caresearchgate.netnih.gov
LC-MS/MSIntra- & Inter-batch Precision< 13.4% nih.gov
LC-MS/MSInter-assay Precision3.97% - 11.5% longdom.org
HPLC-Electrochemical DetectionInter-day Precision< 0.259% benthamopen.com
HPLC-Electrochemical DetectionIntra-day Precision< 0.538% benthamopen.com

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated.

High accuracy is a hallmark of validated analytical methods for paroxetine. A UV spectrophotometric method demonstrated mean recovery in the range of 98.20-100.2%. ijrti.org An RP-HPLC method reported recovery values between 98.6% and 101.85%. researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com An LC-MS/MS method for paroxetine in human plasma showed accuracy for quality control samples to be within ±15% of the nominal values. ualberta.caresearchgate.netnih.gov Another LC-MS/MS method determined the accuracy at four quality control levels to be within ±6.5% of the coefficient of variation values. nih.gov A highly accurate HPLC method with electrochemical detection showed recovery ranging from 99.7% to 100.7%. benthamopen.com

Analytical MethodAccuracy (Recovery %)Source
UV Spectrophotometry98.20-100.2% ijrti.org
RP-HPLC98.6-101.85% researchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com
LC-MS/MSWithin ±15% of nominal values ualberta.caresearchgate.netnih.gov
LC-MS/MSWithin ±6.5% of CV values nih.gov
LC-MS/MS-0.984% to 1.25% (for three QC levels) longdom.org
HPLC-Electrochemical Detection99.7-100.7% benthamopen.com
RP-HPLC100.03 ± 0.09% jbino.com

Structure Activity Relationship Sar Studies of Paroxetine and Its Analogues

Identification of Key Structural Features for Biological Activity

The biological activity of Paroxetinium(1+) is intrinsically linked to its distinct chemical architecture, which includes a piperidine (B6355638) ring, a benzodioxole group, and a 4-fluorophenyl group. elifesciences.orgnih.gov X-ray crystallography and cryo-electron microscopy studies have elucidated that Paroxetinium(1+) binds within the central site of the serotonin (B10506) transporter (SERT). elifesciences.orgbiorxiv.org This central binding site is composed of three subsites: A, B, and C. biorxiv.orgnih.gov

The secondary amine within the piperidine ring is a crucial feature, as it interacts with a conserved aspartate residue (Asp98) in subsite A of SERT. elifesciences.orgmdpi.com This interaction, which includes an ionic bond and a cation-π interaction with a tyrosine residue (Tyr95), anchors the molecule in the binding pocket. elifesciences.org The benzodioxole and 4-fluorophenyl groups occupy the other subsites, contributing to the high-affinity binding. elifesciences.orgbiorxiv.org Specifically, the benzodioxol group, which is a catechol-like entity, typically occupies subsite B, while the 4-fluorophenyl group resides in subsite C. elifesciences.orgnih.gov This arrangement is often referred to as the "ABC pose." elifesciences.orgbiorxiv.org

The constrained structure of Paroxetinium(1+), where the phenylpropylamine group is part of a piperidine ring, is a key differentiator from other selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. wikipedia.org This structural constraint contributes to its high potency and selectivity. wikipedia.org

Table 1: Key Structural Features of Paroxetinium(1+) for SERT Binding
Structural FeatureInteracting Subsite in SERTKey InteractionsSignificance for Activity
Piperidine Ring (Secondary Amine)Subsite AIonic bond with Asp98, Cation-π interaction with Tyr95 elifesciences.orgAnchors the molecule in the binding pocket. elifesciences.org
Benzodioxole GroupSubsite BHydrophobic interactions nih.govmdpi.comContributes to high-affinity binding. elifesciences.org
4-Fluorophenyl GroupSubsite CHydrophobic interactions nih.govmdpi.comContributes to high-affinity binding and selectivity. longdom.org

Impact of Substituent Types and Positions on Aromatic Rings

The nature and position of substituents on the aromatic rings of Paroxetinium(1+) analogues significantly influence their binding affinity and selectivity for SERT. The 4-fluorophenyl group is a critical component for high-affinity binding. longdom.org The fluorine atom, being a hydrogen bond acceptor, can contribute to favorable protein-ligand interactions. longdom.org

Studies on analogues where the 4-fluoro substituent is replaced with other halogens, such as bromine or iodine, have provided further insights. elifesciences.orgbiorxiv.org While these analogues, Br-paroxetine and I-paroxetine, still bind to and inhibit SERT, they generally exhibit a decrease in binding affinity compared to Paroxetinium(1+). nih.gov For instance, substitution of the fluoro group with a bromo or iodo group invariably decreased the affinity of paroxetine (B1678475). nih.gov This suggests that the electronic properties and size of the substituent at the 4-position of the phenyl ring are finely tuned for optimal interaction with subsite C of SERT.

The position of the substituent is also crucial. Research on other SSRIs with similar structural motifs has shown that substitution at the ortho-position (2-position) of either aromatic ring can decrease affinity for SERT by as much as 10 to 100 times. wikipedia.org This highlights the specific spatial requirements of the binding pocket. While electron-withdrawing groups on an aromatic ring generally deactivate it, their effect on binding affinity is complex and depends on their position and interaction with the specific amino acid residues in the binding site. lumenlearning.com

Table 2: Effect of Halogen Substitution on Paroxetine Analogues' Binding Affinity (Ki)
AnalogueSERT VariantBinding Affinity (Ki, nM)
Br-paroxetinets2-active SERT0.4 ± 0.2 nih.gov
Asn177 variants4 - 5 nih.gov
I-paroxetinets2-active SERT1.7 ± 0.3 nih.gov
Asn177 variants4 - 7 nih.gov

Correlation of Molecular Descriptors with Pharmacological Effects

The pharmacological effects of Paroxetinium(1+) and its analogues can be correlated with various molecular descriptors. These descriptors quantify specific physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric parameters.

High lipophilicity, as indicated by a large volume of distribution, is a characteristic of Paroxetinium(1+), allowing it to be widely distributed in the body. medworksmedia.com The inhibitory potency of Paroxetinium(1+) at SERT is exceptionally high, with reported pIC50 values ranging from 8.96 to 10.40. mdpi.com This high potency is a direct result of the optimal combination of its structural features, which lead to a high binding affinity for SERT.

Environmental Fate and Degradation Pathways of Paroxetine

Hydrolysis in Aqueous Environments

Paroxetinium(1+) demonstrates significant stability against hydrolysis under typical environmental conditions. Laboratory studies have consistently shown that the compound does not undergo hydrolytic degradation in aqueous solutions across a range of pH values. Investigations conducted in the dark with buffered solutions at pH 5, 7, and 9 found paroxetine (B1678475) to be stable for a period of at least 30 days. nih.govoup.comresearchgate.net This hydrolytic stability indicates that hydrolysis is not a significant removal pathway for Paroxetinium(1+) from aquatic environments. nih.govrsc.org

Photolysis and Photodegradation Mechanisms

In contrast to its hydrolytic stability, Paroxetinium(1+) is susceptible to degradation by sunlight. nih.govresearchgate.net Photolysis, both direct and indirect, is a primary pathway for its removal from sunlit surface waters. nih.govunito.it The photodegradation process follows first-order kinetics, with the rate being influenced by the pH of the water. rsc.org The degradation is accelerated at higher pH values; studies using simulated sunlight reported complete degradation within four days in various aqueous media. nih.govoup.comresearchgate.net

The photolytic half-life of paroxetine has been determined under controlled laboratory conditions, as detailed in the table below.

pHHalf-life (t½) in hours
515.79
713.11
911.35
Data sourced from studies on the photolysis of paroxetine in aqueous buffer solutions. nih.govoup.comresearchgate.net

The degradation of Paroxetinium(1+) through photolysis results in the formation of various transformation products (TPs). A primary initial step in the photodegradation pathway is the photohydrolysis of the parent molecule. rsc.orgunito.it This process cleaves the ether linkage, leading to the formation of a key intermediate. oaepublish.com

Several studies have focused on identifying and characterizing these photoproducts using techniques like liquid chromatography-mass spectrometry. nih.govoup.comoaepublish.com While some of these products are unstable and undergo further degradation, others exhibit significant persistence. nih.govoup.com For instance, one study identified two initial photoproducts, with one being photolytically unstable while the other was very stable and persisted throughout the experiment. nih.govoup.com More comprehensive analyses have identified numerous TPs, with the most frequently reported being formed through the loss of the benzodioxol moiety. oaepublish.commdpi.com

The table below lists some of the key identified transformation products of paroxetine photolysis.

Transformation Product (TP)Molecular FormulaCommon Name/Description
TP-210C₁₂H₁₇ONF4-(4-fluorophenyl)-3-piperidinemethanol
TP-208C₁₂H₁₈O₂N-
TP-226--
TP-296--
TP-328--
Impurity-1C₁₉H₂₀ClFNO₃(3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine
Data compiled from various photodegradation and forced degradation studies. unito.itoaepublish.commdpi.commdpi.com

Quantum chemical calculations have provided significant insights into the mechanisms of paroxetine degradation. rsc.orgnih.govrsc.org Density Functional Theory (DFT) has been employed to model the photodegradation processes of both the protonated (PXT⁺, Paroxetinium(1+)) and neutral (PXT⁰) forms of paroxetine in water. nih.gov These theoretical studies have explored the pathways of direct photolysis and the reactions involved in indirect photolysis with hydroxyl radicals and singlet oxygen. nih.gov Modeling suggests that the neutral form of paroxetine reacts more readily with these reactive oxygen species than the protonated form. nih.gov

Computational models have also been crucial in understanding the fate of radical intermediates formed during degradation. rsc.orgrsc.org These studies have investigated various mechanisms of radical-induced dehydration, concluding that the most energetically favorable pathway is the elimination of a water molecule from the nitrogen-centered radical cation. rsc.orgrsc.org This process, which results in the formation of an imine intermediate, has a predicted energy barrier of 98.5 kJ mol⁻¹, a value that aligns with experimental observations. rsc.orgrsc.org

Biodegradation in Wastewater Treatment Systems and Aquatic Environments

The removal of Paroxetinium(1+) in conventional wastewater treatment plants (WWTPs) is often incomplete, with reported removal efficiencies varying between 30% and 75%. oaepublish.com This variability is partly due to the compound's tendency to adsorb to activated sludge, a characteristic influenced by its lipophilic nature, which can limit its availability for microbial degradation. oaepublish.comresearchgate.net

Despite this, biodegradation of paroxetine and its metabolites does occur. Studies have shown that the major human metabolite of paroxetine is expected to biodegrade significantly within a typical WWTP. nih.govresearchgate.net This is supported by monitoring studies that have failed to detect this metabolite in environmental samples above the reporting limit. nih.gov Furthermore, research has demonstrated that bacterial consortia sourced from estuarine sediment and activated sludge are capable of degrading the parent paroxetine compound. researchgate.net

Chemical Fate of Paroxetine-Derived Radicals

A key process in the fate of these radicals is dehydration. rsc.orgrsc.org Specifically, research has focused on the radicals derived from the primary photoproduct, 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. rsc.orgrsc.org Computational analysis of four potential dehydration mechanisms identified the elimination of water from the N-centered radical cation as the most feasible route. rsc.orgrsc.org This reaction proceeds via a transition state to form an imine intermediate, and the calculated energy barrier is consistent with experimentally measured reaction rates. rsc.orgrsc.org These theoretical studies have also proposed several new potential degradation products that comply with available experimental data, enhancing the understanding of the complete degradation pathway. rsc.org

Persistence and Accumulation Potential in Environmental Compartments

Paroxetinium(1+) is sometimes referred to as a "pseudo-persistent" contaminant because its continuous introduction into the environment can lead to its frequent detection and potentially increased concentrations. oaepublish.com While the parent compound is susceptible to photodegradation, some of its transformation products can be more stable and persistent. nih.govoup.com One photoproduct, in particular, has been shown to be highly resistant to further photodegradation. nih.govoup.com

In soil and sediment, Paroxetinium(1+) is expected to be largely immobile. nih.gov Due to its cationic nature at environmental pH, it strongly adsorbs to soils containing organic carbon and clay. nih.gov This strong adsorption, combined with its low vapor pressure, means that volatilization from water or soil surfaces is not an important environmental fate process. nih.gov

Preclinical Pharmacological Research: Mechanistic Animal Models

In Vivo Models for Studying Molecular and Biochemical Effects

Forced Swimming Test (FST) and Related Behavioral Paradigms

The Forced Swimming Test (FST) is a widely used rodent model to screen for antidepressant efficacy. nih.gov In this test, animals are placed in a cylinder of water from which they cannot escape. The key behavioral measure is the duration of immobility, which is interpreted as a state of behavioral despair. nih.gov Treatment with effective antidepressants, including paroxetine (B1678475), typically reduces this immobility time. scirp.orgresearchgate.netnih.gov

Studies have shown that paroxetine administration significantly decreases immobility and increases active behaviors like swimming in mice and rats subjected to the FST. scirp.orgnih.govopenbiologyjournal.com This effect is considered indicative of a serotonin-dependent pharmacological activity. scirp.orgresearchgate.net For instance, research in various mouse strains, including Swiss and NMRI, demonstrated that paroxetine could decrease immobility time, although the effective dose varied by strain. researchgate.net A machine learning algorithm applied to FST analysis confirmed that paroxetine-treated rats significantly increased their time spent swimming, a characteristic behavioral signature for selective serotonin (B10506) reuptake inhibitors (SSRIs). biorxiv.org The Tail Suspension Test (TST) is another related paradigm that yields similar insights, where acute administration of paroxetine has been shown to reduce the immobility of mice. nih.gov

Chronic Unpredictable Mild Stress (CUMS) Model

The Chronic Unpredictable Mild Stress (CUMS) model is considered to have high validity for studying depression-like states in animals. jove.com This model involves exposing rodents to a series of varied, mild stressors over several weeks, which induces behavioral changes analogous to human depressive symptoms, such as anhedonia (a loss of pleasure). jove.comresearchgate.net Anhedonia is typically measured by a decrease in the consumption of or preference for a sucrose (B13894) solution. nih.govjove.com

Research has consistently shown that chronic administration of paroxetine can reverse the depressive-like phenotype induced by CUMS. jove.comnih.gov Paroxetine treatment has been found to restore sucrose preference in CUMS-exposed rats, indicating a reversal of anhedonia. nih.gov Furthermore, it ameliorates other CUMS-induced changes, including reduced autonomous behavior and impaired learning and memory function. nih.gov The CUMS model is sensitive to chronic, but not acute, administration of SSRIs, highlighting its utility in modeling the delayed therapeutic onset observed in humans. jove.com

Neurochemical and Electrophysiological Investigations in Animal Models

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Studies using this technique have shown that acute administration of paroxetine increases extracellular 5-HT levels in the frontal cortex and hippocampus of rats. nih.govoup.com Interestingly, some studies in mice have reported that paroxetine can also increase extracellular levels of noradrenaline (NA) in the frontal cortex, though to a lesser extent than its effect on 5-HT. nih.gov

Electrophysiological studies, which record the electrical activity of neurons, have provided further insights. Long-term treatment with paroxetine has been shown to increase the tonic activation of postsynaptic 5-HT1A receptors in the hippocampus. oup.com Acute administration of paroxetine has also been observed to increase the number of spontaneously active dopamine (B1211576) neurons in the ventral tegmental area (VTA) in rats. d-nb.info These neurochemical and electrophysiological changes are believed to be central to the therapeutic actions of paroxetinium(1+).

Serum Substance Identification and its Role in Neurotransmitter Pathways

Preclinical studies investigate how paroxetinium(1+) affects peripheral biomarkers and their relationship to central nervous system pathways. A key substance studied is corticosterone (B1669441), the primary stress hormone in rodents. The CUMS model reliably elevates serum corticosterone levels, a finding that mirrors the hypercortisolemia often seen in depressed patients. nih.gov Chronic paroxetine treatment has been shown to significantly ameliorate this stress-induced increase in serum corticosterone. nih.gov

Receptor Activity Modulation in Animal Studies (e.g., 5-HT2 and 5-HT3 receptors)

In studies using the mouse writhing test for antinociception (pain relief), the effects of paroxetine were altered by specific receptor antagonists. The 5-HT2 receptor antagonist ketanserin (B1673593) potentiated the antinociceptive effect of paroxetine, while the 5-HT3 receptor antagonist ondansetron (B39145) reduced it. nih.govjst.go.jp This suggests a complex interplay where 5-HT3 receptor activation may contribute to paroxetine-induced analgesia. nih.govscirp.org Conversely, in a mouse model of anxiety (the four-plates test), the anxiolytic-like effects of paroxetine were completely abolished by a selective 5-HT2A receptor antagonist, indicating that activation of 5-HT2A receptors is critically involved in this specific behavioral effect. researchgate.net

Predictive Validity of Animal Models in Pharmacokinetic/Pharmacodynamic Research

A crucial aspect of preclinical research is determining how well animal models can predict clinical outcomes in humans. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling aims to bridge this gap. PK describes what the body does to a drug (absorption, distribution, metabolism, excretion), while PD describes what the drug does to the body (the relationship between drug concentration and its effect). nih.govnih.gov

Studies in mice have used a PK/PD modeling approach to correlate paroxetine concentrations in serum and brain with SERT occupancy. nih.govnih.gov The therapeutically effective SERT occupancy in human patients is estimated to be around 80%. nih.govnih.gov By modeling this relationship in mice, researchers can predict the steady-state serum concentrations (Css) required to achieve this target. One study predicted that a Css of 18 ng/mL in mice would result in 80% SERT occupancy. nih.govnih.gov This prediction falls within the lower end of the clinically effective plasma concentration range for paroxetine in humans (21-95 ng/mL), demonstrating the utility of these animal models. nih.govnih.gov Such PK/PD studies provide a valuable tool for translating preclinical findings to clinical settings and for predicting clinically relevant drug exposure levels. nih.govnih.gov

Future Directions in Paroxetinium 1+ Chemical Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of paroxetine (B1678475), and by extension its cationic form Paroxetinium(1+), has been a subject of extensive research. nih.gov Many existing methods, while effective, often involve multiple steps and may not align with modern principles of green chemistry. eurekaselect.com Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

Key areas of development include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. A multigram-scale flow synthesis of a key chiral intermediate of (-)-paroxetine has been demonstrated, utilizing solvent-free heterogeneous organocatalysis. rsc.org This approach highlights a path towards more sustainable production. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research will likely explore enzymatic resolutions and transformations to introduce chirality and construct the piperidine (B6355638) core of paroxetine with high selectivity and under mild conditions.

Novel Catalysts: The development of more efficient and environmentally benign catalysts is crucial. This includes the use of earth-abundant metals and organocatalysts to replace more hazardous or expensive reagents. nih.gov Metal-catalyzed reactions are seen as a key area for future improvements in antidepressant synthesis. nih.gov

Greener Solvents: Reducing the reliance on volatile and hazardous organic solvents is a major goal. Research into syntheses in water, supercritical fluids, or bio-based solvents will contribute to the environmental sustainability of paroxetine production.

The overarching aim of these research efforts is to create synthetic pathways that are not only high-yielding and stereoselective but also economically viable and environmentally responsible. nih.goveurekaselect.com

Advanced Characterization of Polymorphic Landscapes and Amorphous Forms

The solid-state properties of Paroxetinium(1+), which exists in various salt forms such as paroxetine hydrochloride, are of critical importance. The arrangement of molecules in the solid state can significantly impact the physical and chemical properties of the compound. Paroxetine hydrochloride is known to exist in multiple polymorphic and solvatomorphic forms. nih.gov

Future research in this area will focus on:

Comprehensive Polymorph Screening: Systematic screening for new polymorphic forms under a wide range of conditions (solvents, temperatures, pressures) is essential to fully map the polymorphic landscape of Paroxetinium(1+) salts. This is crucial as different forms can have different stabilities and handling properties. oup.com

Advanced Analytical Techniques: The use of cutting-edge analytical techniques is necessary for the unambiguous characterization of these forms. This includes:

Solid-State Nuclear Magnetic Resonance (ssNMR)

Powder and Single-Crystal X-ray Diffraction

Thermal Analysis (DSC, TGA)

Infrared and Raman Spectroscopy researchgate.net

Amorphous Forms: Research has identified a dense, non-hygroscopic amorphous form of paroxetine hydrochloride anhydrous, designated as Form IV. google.com Amorphous forms can offer advantages in terms of dissolution rate. google.com Future work will likely involve the development of methods to reliably produce and stabilize amorphous Paroxetinium(1+) salts and to fully characterize their properties.

Computational Prediction: The use of computational methods to predict the relative stabilities of different polymorphic forms is a rapidly developing area. This can help to guide experimental screening efforts and provide a deeper understanding of the factors that control crystallization.

A thorough understanding of the solid-state chemistry of Paroxetinium(1+) salts is vital for ensuring the quality, stability, and performance of the final active pharmaceutical ingredient.

Refined Computational Models for Predicting Molecular Interactions and SAR

Computational modeling has become an indispensable tool in modern drug discovery and development. For Paroxetinium(1+), computational studies are crucial for understanding its interactions with its primary biological target, the serotonin (B10506) transporter (SERT), and for exploring potential off-target effects.

Future directions in this field include:

Enhanced Force Fields and Quantum Mechanics: Developing more accurate force fields and employing quantum mechanical methods will allow for more precise modeling of the interactions between Paroxetinium(1+) and its binding partners. This is particularly important for capturing subtle electronic effects, such as pi-pi stacking and hydrogen bonding, which are critical for binding affinity. biorxiv.org

Structure-Activity Relationship (SAR) Studies: Computational models are being used to design novel compounds with improved properties. biorxiv.org By systematically modifying the structure of paroxetine in silico and predicting the effect on binding affinity and other properties, researchers can identify promising new drug candidates. biorxiv.orgbiorxiv.org

Predicting Binding Poses: Cryo-electron microscopy and X-ray crystallography have provided valuable insights into how paroxetine binds to SERT. elifesciences.orgnih.gov However, computational docking and molecular dynamics simulations are essential for refining these structures, predicting the binding poses of new derivatives, and understanding the dynamics of the binding process. elifesciences.org

Selectivity Profiling: Computational models can be used to predict the binding affinity of Paroxetinium(1+) for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as other potential off-targets. mdpi.com This is crucial for understanding the selectivity profile of the compound and for designing new molecules with improved selectivity.

These refined computational models will accelerate the design of new molecules with optimized efficacy and safety profiles.

Exploration of Novel Molecular Targets and Mechanistic Insights (beyond SERT)

While the primary mechanism of action of paroxetine is the inhibition of serotonin reuptake by binding to SERT, there is growing interest in its potential interactions with other molecular targets. nih.govnih.gov These "off-target" interactions could contribute to both the therapeutic effects and the side effects of the drug.

Future research in this area will focus on:

Identifying New Binding Partners: Unbiased screening approaches, such as proteomics and chemical biology methods, can be used to identify novel proteins that interact with Paroxetinium(1+). This could reveal previously unknown mechanisms of action.

Characterizing Off-Target Interactions: Once potential new targets are identified, detailed biochemical and biophysical studies are needed to characterize the binding affinity and functional consequences of these interactions. This could include enzymes, ion channels, and G-protein coupled receptors (GPCRs). researchgate.net

Investigating Downstream Signaling: The interaction of Paroxetinium(1+) with novel targets could trigger a cascade of downstream signaling events within the cell. Elucidating these pathways is essential for understanding the full spectrum of its biological activity.

Synergistic and Antagonistic Effects: Research is exploring how paroxetine's effects might be modulated by other compounds. For example, some studies are investigating the combined effects of paroxetine and other molecules on various molecular targets. irb.hr

This line of inquiry could lead to the discovery of new therapeutic applications for paroxetine and the development of more targeted therapies with fewer side effects.

Research into Environmental Remediation and Degradation Technologies for Paroxetine Residues

The widespread use of pharmaceuticals has led to their detection in the environment, raising concerns about their potential impact on ecosystems. Paroxetine has been found in surface waters, and its removal from wastewater is not always complete. researchgate.netoaepublish.com

Future research into the environmental fate and remediation of paroxetine will focus on:

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis and ozonation, are promising technologies for the degradation of persistent organic pollutants. researchgate.net Studies have shown that photocatalysis using materials like titanium dioxide (TiO2) or graphitic carbon nitride (g-C3N4) can effectively degrade paroxetine in water. oaepublish.commdpi.com Future work will aim to optimize these processes and assess their scalability and cost-effectiveness.

Bioremediation: Utilizing microorganisms to break down pharmaceutical residues is an environmentally friendly approach. researchgate.net Research is needed to identify and cultivate microbial consortia that are capable of efficiently degrading paroxetine and its metabolites. researchgate.netresearchgate.net

Ecotoxicity Assessment: The toxicity of both the parent compound and its degradation products to aquatic organisms needs to be thoroughly evaluated. oaepublish.com This information is vital for establishing safe environmental concentrations and for guiding the development of effective remediation strategies.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize Paroxetinium(1+) with high purity?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthetic protocols. Optimize reaction conditions (e.g., solvent, temperature, catalysts) using Design of Experiments (DOE) principles. Employ characterization techniques such as nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Cross-reference protocols with peer-reviewed journals to ensure reproducibility, and document all steps in detail for supplementary materials .

Q. What analytical techniques are critical for characterizing Paroxetinium(1+) and confirming its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic methods (e.g., NMR for protonation state verification, mass spectrometry for molecular weight confirmation) and chromatographic techniques (HPLC for purity, X-ray crystallography for stereochemical analysis). Validate results against certified reference standards and replicate measurements to minimize instrumental error .

Q. How can researchers establish stability profiles of Paroxetinium(1+) under varying environmental conditions?

  • Methodological Answer : Conduct stress testing under controlled conditions (e.g., elevated temperature, humidity, pH extremes). Use stability-indicating assays (e.g., HPLC with photodiode array detection) to monitor degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and identify degradation pathways .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported pharmacokinetic data for Paroxetinium(1+) across studies?

  • Methodological Answer : Perform a meta-analysis to compare methodologies, focusing on variables such as sample preparation (e.g., plasma vs. serum), analytical techniques (e.g., LC-MS/MS vs. ELISA), and statistical models. Use sensitivity analysis to identify confounding factors (e.g., interspecies variability, dosing regimens). Highlight methodological discrepancies in the discussion section, as recommended for rigorous scientific reporting .

Q. How can in silico and in vivo models be integrated to study Paroxetinium(1+)’s mechanism of action?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina for target binding affinity prediction) with in vivo rodent models to validate hypotheses. Apply the PICOT framework to structure the research question: Population (e.g., Sprague-Dawley rats), Intervention (Paroxetinium(1+) administration), Comparison (control group), Outcome (serotonin reuptake inhibition), and Time (acute vs. chronic exposure) .

Q. What experimental designs mitigate batch-to-batch variability during Paroxetinium(1+) synthesis?

  • Methodological Answer : Implement statistical process control (SPC) to monitor critical parameters (e.g., reaction yield, impurity profiles). Use DOE to optimize reproducibility, and characterize raw materials for lot-to-lot consistency. Document deviations in supplementary materials and apply root-cause analysis for outlier batches .

Q. How to formulate a research question investigating Paroxetinium(1+)’s metabolic pathways in hepatic models?

  • Methodological Answer : Structure the question using PICOT: Population (human hepatocytes), Intervention (Paroxetinium(1+) exposure), Comparison (untreated controls), Outcome (identification of phase I/II metabolites), and Time (24-hour incubation). Use high-resolution mass spectrometry (HRMS) for metabolite profiling and isotopic labeling to trace metabolic pathways .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental conditions (e.g., buffer composition, incubation time) across studies. Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Ethical and Reproducibility Standards : Adhere to journal guidelines for experimental detail disclosure, including raw data deposition in public repositories (e.g., Zenodo) .
  • Literature Review : Leverage AI tools like ResearchGPT for comprehensive searches, focusing on peer-reviewed databases (e.g., PubMed, SciFinder) while excluding non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetinium(1+)
Reactant of Route 2
Reactant of Route 2
Paroxetinium(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.